3-Fluoro-2-methoxyphenylacetic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-fluoro-2-methoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-13-9-6(5-8(11)12)3-2-4-7(9)10/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXZLDFRMHPZRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301289585 | |
| Record name | 3-Fluoro-2-methoxybenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301289585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017778-30-1 | |
| Record name | 3-Fluoro-2-methoxybenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017778-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-2-methoxybenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301289585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Fluoro-2-methoxyphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-2-methoxyphenylacetic acid is a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom onto the phenyl ring can significantly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2][3] This guide provides a comprehensive overview of the known chemical properties, potential synthetic approaches, and analytical methodologies for this compound, serving as a valuable resource for researchers in the pharmaceutical and chemical sciences.
Core Chemical Properties
| Property | Value for this compound | Notes and Comparative Data |
| IUPAC Name | 2-(3-Fluoro-2-methoxyphenyl)acetic acid[4] | --- |
| Synonyms | 3-Fluoro-2-methoxybenzeneacetic acid[4] | --- |
| CAS Number | 1017778-30-1[4][5] | --- |
| Molecular Formula | C₉H₉FO₃[4][5] | --- |
| Molecular Weight | 184.166 g/mol [4] | --- |
| Melting Point | 87-89 °C | Data for the isomer 3-Fluoro-4-methoxyphenylacetic acid is 111-113 °C. |
| Boiling Point | Not experimentally determined | A predicted boiling point for the isomer 3-Fluoro-4-methoxyphenylacetic acid is 309.0 ± 27.0 °C. |
| Solubility | Not experimentally determined | Fluorinated phenylacetic acids generally exhibit moderate solubility in organic solvents and lower solubility in water.[6] The presence of the methoxy group may enhance solubility in polar solvents.[2] |
| pKa | Not experimentally determined | A predicted pKa for the isomer 3-Fluoro-4-methoxyphenylacetic acid is 4.25 ± 0.10. |
Experimental Protocols
Detailed, peer-reviewed experimental protocols specifically for the synthesis and analysis of this compound are scarce in publicly accessible literature. However, general methods for the synthesis and characterization of related fluorinated and methoxylated phenylacetic acids can be adapted.
General Synthetic Approach
A plausible synthetic route for this compound could involve the hydrolysis of the corresponding benzyl cyanide derivative. This is a common method for the preparation of phenylacetic acids.[7]
Hypothetical Synthesis Workflow:
Caption: Hypothetical synthetic workflow for this compound.
Analytical Characterization
The characterization of this compound would typically involve a combination of spectroscopic and chromatographic techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would be used to identify the protons in the molecule, including those on the aromatic ring and the methylene group of the acetic acid side chain.
-
¹³C NMR: Would provide information on the carbon skeleton of the molecule.
-
¹⁹F NMR: Is a crucial technique to confirm the presence and chemical environment of the fluorine atom.
-
-
Mass Spectrometry (MS):
-
Would be employed to determine the molecular weight of the compound and to study its fragmentation patterns, further confirming the structure. Common ionization techniques would include Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).[8]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Would be used to identify the functional groups present in the molecule, such as the carboxylic acid (O-H and C=O stretches) and the C-F bond.[9]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Would be utilized to assess the purity of the synthesized compound. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with an acid modifier like formic acid) would likely be employed.
-
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the public domain regarding the biological activity or the involvement of this compound in any signaling pathways. However, the broader class of fluorinated phenylacetic acid derivatives is of significant interest in drug discovery. The introduction of fluorine can enhance metabolic stability and binding affinity to biological targets.[1][2][3]
Given the structural similarities to other biologically active phenylacetic acids, it is plausible that this compound could be a candidate for screening in various therapeutic areas. For instance, fluorinated analogs have been investigated for their potential as kinase inhibitors in cancer research.[1]
Logical Workflow for Biological Screening:
References
- 1. nbinno.com [nbinno.com]
- 2. 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid | 1558274-26-2 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. guidechem.com [guidechem.com]
- 5. 1017778-30-1 | 2621-3-68 | this compound | SynQuest Laboratories [synquestlabs.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. CN102643192A - Preparation method of methoxyphenylacetic acid - Google Patents [patents.google.com]
- 8. 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to 3-Fluoro-2-methoxyphenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Fluoro-2-methoxyphenylacetic acid (CAS No. 1017778-30-1), a key building block in modern medicinal chemistry. This document outlines its physicochemical properties, potential synthesis routes, and its applications in the development of novel therapeutics and other advanced materials.
Physicochemical Properties
This compound is a substituted phenylacetic acid derivative. The incorporation of a fluorine atom and a methoxy group onto the phenyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable synthon in drug discovery.
| Property | Value | Reference |
| CAS Number | 1017778-30-1 | [1][2] |
| Molecular Formula | C9H9FO3 | [1][2] |
| Molecular Weight | 184.166 g/mol | [1][2] |
| Melting Point | 87-89 °C | [1][3] |
| Appearance | White to off-white solid | [3] |
| Storage Temperature | 2-8°C | [3] |
Synthesis and Experimental Protocols
While specific, detailed synthesis protocols for this compound are not extensively published in the public domain, general methods for the synthesis of methoxyphenylacetic acids and their analogues are well-established. A common route involves the hydrolysis of a corresponding benzyl cyanide precursor.
Generalized Experimental Protocol: Hydrolysis of 2-(3-Fluoro-2-methoxyphenyl)acetonitrile
This protocol is a generalized representation of a common synthesis route for phenylacetic acids.
-
Reaction Setup: A solution of 2-(3-fluoro-2-methoxyphenyl)acetonitrile is prepared in a suitable solvent, such as a mixture of ethanol and water.
-
Hydrolysis: A strong base, such as sodium hydroxide or potassium hydroxide, is added to the solution. The mixture is then heated to reflux and stirred for several hours to ensure complete hydrolysis of the nitrile group to a carboxylate salt.
-
Work-up: After cooling to room temperature, the reaction mixture is washed with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material or non-polar impurities.
-
Acidification: The aqueous layer is then acidified with a strong acid, such as concentrated hydrochloric acid, until the pH is between 1 and 4.[4][5] This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution.
-
Isolation and Purification: The precipitate is collected by vacuum filtration, washed with cold water to remove any remaining salts, and then dried under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system.
Applications in Drug Development and Materials Science
This compound is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[6] The strategic incorporation of fluorine into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[7]
Key Application Areas:
-
Pharmaceutical Synthesis: This compound serves as a key intermediate in the synthesis of novel therapeutic agents. The fluorinated methoxyphenyl moiety can be found in compounds targeting a range of diseases. The ability to introduce lipophilicity and modulate the electronic properties of drug molecules makes it a desirable component in medicinal chemistry.[6]
-
Agrochemical Development: It is also utilized in the creation of new pesticides and herbicides, where molecular modifications can lead to increased efficacy and improved environmental profiles.[6]
-
Materials Science: The unique electronic properties conferred by the fluorine and methoxy groups make this compound a candidate for the development of advanced materials with specific functionalities.[7]
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information detailing the specific biological activities or the direct modulation of signaling pathways by this compound itself. Its primary role, as documented, is that of an intermediate in the synthesis of larger, more complex, and biologically active molecules. The ultimate biological effect of any compound derived from this starting material is dependent on the final molecular structure.
The introduction of the fluoro- and methoxy- groups is a strategic design element intended to influence the properties of the final active pharmaceutical ingredient (API). For instance, the fluorine atom can block sites of metabolism, thereby increasing the drug's half-life, while the methoxy group can influence receptor binding and solubility.
Conclusion
This compound is a specialized chemical intermediate with significant utility in the fields of pharmaceutical and agrochemical research. Its unique substitution pattern provides a valuable scaffold for the synthesis of novel compounds with potentially enhanced biological and pharmacological properties. As research and development in these sectors continue to advance, the demand for such precisely functionalized building blocks is expected to grow.
References
- 1. 1017778-30-1 | 2621-3-68 | this compound | SynQuest Laboratories [synquestlabs.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 3-Fluoro-2-methoxyphenylacetic CAS#: 1017778-30-1 [m.chemicalbook.com]
- 4. CN102643192A - Preparation method of methoxyphenylacetic acid - Google Patents [patents.google.com]
- 5. CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof - Google Patents [patents.google.com]
- 6. datainsightsmarket.com [datainsightsmarket.com]
- 7. 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid | 1558274-26-2 | Benchchem [benchchem.com]
In-Depth Technical Guide to 3-Fluoro-2-methoxyphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3-Fluoro-2-methoxyphenylacetic acid, a compound of interest in medicinal chemistry and drug discovery.
Molecular Structure and Properties
This compound is a substituted phenylacetic acid derivative with the chemical formula C₉H₉FO₃. Its molecular structure consists of a benzene ring substituted with a fluorine atom at the C3 position, a methoxy group at the C2 position, and an acetic acid group at the C1 position.
Key Physicochemical Data:
| Property | Value | Reference |
| CAS Number | 1017778-30-1 | [1] |
| Molecular Formula | C₉H₉FO₃ | [1] |
| Molecular Weight | 184.166 g/mol | [1] |
| Melting Point | 87-89 °C | [2] |
| Canonical SMILES | COC1=C(C=CC=C1F)CC(=O)O | [1] |
| InChI Key | IWXZLDFRMHPZRQ-UHFFFAOYSA-N | [1] |
Synthesis
A general synthetic pathway is illustrated below. This diagram represents a logical synthesis workflow and is not based on a specific cited experiment for this exact molecule.
Figure 1. Plausible synthetic pathway for this compound.
Spectroscopic Analysis
Detailed experimental spectra for this compound are not widely published. However, predicted spectral data can provide insights into its structural characterization. Commercial suppliers may offer predicted ¹³C and ¹H NMR spectra.[1]
Molecular Visualization
The following diagram illustrates the 2D molecular structure of this compound.
Figure 2. 2D structure of this compound.
Concluding Remarks
This compound presents an interesting scaffold for further investigation in drug discovery. The presence of the fluoro and methoxy groups on the phenyl ring can significantly influence its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for the synthesis of novel bioactive molecules. Further research is warranted to fully elucidate its pharmacological potential through detailed synthesis, characterization, and biological evaluation.
References
An In-depth Technical Guide to the Synthesis Precursors of 3-Fluoro-2-methoxyphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic precursors and methodologies for the preparation of 3-Fluoro-2-methoxyphenylacetic acid, a valuable building block in pharmaceutical and agrochemical research. The synthesis involves a multi-step pathway commencing from 3-fluoro-2-methoxytoluene, proceeding through key intermediates such as 3-fluoro-2-methoxybenzyl bromide and 2-(3-fluoro-2-methoxyphenyl)acetonitrile. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Core Synthetic Pathway
The principal synthetic route to this compound is a three-step process starting from 3-fluoro-2-methoxytoluene. This pathway is favored for its logical progression and utilization of well-established chemical transformations.
-
Benzylic Bromination: The synthesis initiates with the free-radical bromination of the methyl group of 3-fluoro-2-methoxytoluene. This reaction is typically achieved using N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN). This step selectively functionalizes the benzylic position, yielding 1-(bromomethyl)-3-fluoro-2-methoxybenzene.
-
Cyanation: The resulting benzyl bromide is then converted to the corresponding nitrile, 2-(3-fluoro-2-methoxyphenyl)acetonitrile. This is a nucleophilic substitution reaction where the bromide is displaced by a cyanide ion, commonly from sodium cyanide (NaCN). Dimethyl sulfoxide (DMSO) is an effective solvent for this transformation.
-
Hydrolysis: The final step involves the hydrolysis of the nitrile group to a carboxylic acid. This can be accomplished under either acidic or basic conditions. Basic hydrolysis, for instance with a sodium hydroxide solution, followed by acidification, yields the target molecule, this compound.
Experimental Protocols and Data
The following sections provide detailed experimental procedures for each key transformation in the synthesis of this compound.
Step 1: Synthesis of 1-(bromomethyl)-3-fluoro-2-methoxybenzene
Methodology: The benzylic bromination of 3-fluoro-2-methoxytoluene is carried out using N-bromosuccinimide (NBS) and a radical initiator in a non-polar solvent.[1][2]
Experimental Protocol: To a solution of 3-fluoro-2-methoxytoluene in a suitable solvent such as 1,2-dichlorobenzene, N-bromosuccinimide (typically 2.0 equivalents) and a catalytic amount of 2,2'-azobis(isobutyronitrile) (AIBN) (typically 0.04 equivalents) are added. The reaction mixture is heated to approximately 80°C for several hours (e.g., 8 hours).[2] The progress of the reaction should be monitored by a suitable technique like thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is then concentrated under reduced pressure, and the crude product can be purified by silica gel chromatography to yield 1-(bromomethyl)-3-fluoro-2-methoxybenzene.
| Parameter | Value | Reference |
| Starting Material | 3-fluoro-2-methoxytoluene | - |
| Reagents | N-bromosuccinimide (NBS), 2,2'-azobis(isobutyronitrile) (AIBN) | [1][2] |
| Solvent | 1,2-dichlorobenzene | [2] |
| Reaction Temperature | 80°C | [2] |
| Reaction Time | 8 hours | [2] |
| Typical Yield | Can be high, potentially over 90% based on similar reactions | [2] |
Step 2: Synthesis of 2-(3-fluoro-2-methoxyphenyl)acetonitrile
Methodology: This step involves the nucleophilic substitution of the bromide in 1-(bromomethyl)-3-fluoro-2-methoxybenzene with a cyanide group using sodium cyanide.[3][4]
Experimental Protocol: To a solution of 1-(bromomethyl)-3-fluoro-2-methoxybenzene in dimethyl sulfoxide (DMSO), a solution of sodium cyanide (typically 1.8 equivalents) in DMSO is added.[3] The resulting solution is heated to around 90°C for approximately 2 hours.[3] After the reaction is complete, the mixture is cooled to room temperature and then poured into ice water. The aqueous mixture is extracted with a suitable organic solvent, such as ether. The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate) and concentrated under reduced pressure to afford the crude 2-(3-fluoro-2-methoxyphenyl)acetonitrile. The product can be of sufficient purity for the next step or can be further purified if necessary.
| Parameter | Value | Reference |
| Starting Material | 1-(bromomethyl)-3-fluoro-2-methoxybenzene | - |
| Reagents | Sodium cyanide (NaCN) | [3] |
| Solvent | Dimethyl sulfoxide (DMSO) | [3][4] |
| Reaction Temperature | 90°C | [3] |
| Reaction Time | 2 hours | [3] |
| Typical Yield | High, potentially around 87% based on analogous reactions | [3] |
Step 3: Synthesis of this compound
Methodology: The final product is obtained by the hydrolysis of the nitrile group of 2-(3-fluoro-2-methoxyphenyl)acetonitrile. A common method is basic hydrolysis followed by acidification.
Experimental Protocol: 2-(3-fluoro-2-methoxyphenyl)acetonitrile is added to a solution of sodium hydroxide in water. The mixture is heated under reflux for several hours until the hydrolysis is complete (monitoring by TLC or GC is recommended). After cooling, the reaction mixture is acidified with a strong acid, such as concentrated hydrochloric acid, until a pH of 1-4 is reached.[5] The precipitated solid product is collected by suction filtration, washed with water, and dried to yield this compound.
| Parameter | Value | Reference |
| Starting Material | 2-(3-fluoro-2-methoxyphenyl)acetonitrile | - |
| Reagents | Sodium hydroxide (NaOH), Hydrochloric acid (HCl) | [5] |
| Solvent | Water | [5] |
| Reaction Temperature | Reflux | [5] |
| Reaction Time | Several hours (until completion) | - |
| Typical Yield | Generally high for nitrile hydrolysis | - |
Synthesis Workflow Diagram
The following diagram illustrates the logical progression of the synthesis of this compound from its precursors.
Caption: Synthetic pathway for this compound.
References
- 1. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]
- 2. researchgate.net [researchgate.net]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. gchemglobal.com [gchemglobal.com]
- 5. CN102643192A - Preparation method of methoxyphenylacetic acid - Google Patents [patents.google.com]
Spectroscopic Analysis of 3-Fluoro-2-methoxyphenylacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Fluoro-2-methoxyphenylacetic acid. Due to the limited availability of published experimental spectra for this specific compound, this document outlines the expected spectroscopic data based on its chemical structure and by drawing comparisons with structurally similar molecules. Furthermore, it details the standard experimental protocols required to obtain and verify this data, serving as a practical resource for researchers in the field.
Compound Profile
This compound is an organic compound with potential applications in medicinal chemistry and materials science. Accurate spectroscopic analysis is crucial for its identification, purity assessment, and structural elucidation.
| Property | Value |
| Molecular Formula | C₉H₉FO₃ |
| Molecular Weight | 184.17 g/mol |
| CAS Number | 1017778-30-1 |
| Canonical SMILES | COC1=C(C=CC=C1F)CC(=O)O[1] |
| Melting Point | 87-89 °C[2] |
Predicted and Expected Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound based on its functional groups and data from analogous compounds.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid side chain, the methoxy group protons, and the acidic proton of the carboxylic acid. The fluorine atom will cause splitting of the adjacent aromatic proton signals.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H |
| Aromatic Protons (Ar-H) | 6.8 - 7.5 | Multiplet | 3H |
| Methylene (-CH₂) | ~3.6 | Singlet | 2H |
| Methoxy (-OCH₃) | ~3.9 | Singlet | 3H |
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons (with splitting due to the fluorine atom), the methylene carbon, and the methoxy carbon. Carboxyl carbons typically appear in the 165-185 δ range[3][4].
| Carbon | Expected Chemical Shift (δ, ppm) |
| Carbonyl (-C=O) | 170 - 180 |
| Aromatic C-F | 150 - 165 (Doublet) |
| Aromatic C-O | 145 - 155 |
| Aromatic C-H | 110 - 130 |
| Methylene (-CH₂) | 35 - 45 |
| Methoxy (-OCH₃) | 55 - 65 |
2.2. Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the absorptions of the carboxylic acid and the substituted benzene ring. Carboxylic acids typically show a very broad O-H stretch and a strong C=O stretch[3][5].
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |
| C=O (Carboxylic Acid) | 1680 - 1720 | Strong |
| C-O (Carboxylic Acid/Ether) | 1210 - 1320 | Medium |
| C-F (Aromatic) | 1000 - 1400 | Medium-Strong |
| C-H (Aromatic/Aliphatic) | 2850 - 3100 | Medium-Weak |
2.3. Mass Spectrometry (MS)
The mass spectrum is expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns.
| Parameter | Expected Value |
| Molecular Ion (M⁺) | m/z 184 |
| Key Fragmentation Ions | Loss of -COOH (m/z 139) |
| Loss of -CH₂COOH (m/z 123) |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data for this compound.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum, which may require a longer acquisition time.
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin), including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak.
-
3.2. Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Instrumentation and Data Acquisition:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Record a background spectrum of the clean ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
3.3. Mass Spectrometry (MS)
-
Sample Preparation (for GC-MS):
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).
-
Derivatization (e.g., with BSTFA to form a trimethylsilyl ester) may be necessary to improve volatility and thermal stability, though direct analysis is often possible.
-
-
Instrumentation and Data Acquisition (GC-MS):
-
Inject the sample solution into a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
The gas chromatograph will separate the compound from any impurities.
-
The separated compound will then be introduced into the mass spectrometer.
-
Electron Ionization (EI) is a common ionization method for this type of analysis.
-
The mass analyzer (e.g., a quadrupole) will separate the ions based on their mass-to-charge ratio, and a detector will record the abundance of each ion.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a novel or uncharacterized compound like this compound.
Caption: General workflow for spectroscopic analysis.
This guide provides a foundational understanding of the spectroscopic properties of this compound and the experimental procedures to obtain them. For definitive structural confirmation, the acquisition of actual experimental data is essential.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 1017778-30-1 | 2621-3-68 | this compound | SynQuest Laboratories [synquestlabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 5. orgchemboulder.com [orgchemboulder.com]
An In-depth Technical Guide to the Solubility and Stability of 3-Fluoro-2-methoxyphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoro-2-methoxyphenylacetic acid is a substituted phenylacetic acid derivative of interest in pharmaceutical research and development. An understanding of its physicochemical properties, particularly solubility and stability, is crucial for its effective formulation and therapeutic application. This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound, including detailed experimental protocols for their determination and comparative data from structurally similar analogs.
Introduction
Substituted phenylacetic acids are a class of compounds with diverse biological activities. The introduction of fluorine and methoxy substituents to the phenyl ring can significantly modulate a molecule's properties, including its lipophilicity, metabolic stability, and receptor binding affinity. This compound combines these features, making it a compound of interest for further investigation. This guide outlines the methodologies to characterize its solubility and stability profiles, essential for preclinical and formulation development.
Physicochemical Properties of this compound and Analogs
While specific experimental data for this compound is not extensively available in public literature, its properties can be inferred from structurally related analogs. The following tables summarize the available data for key analogs, providing a baseline for expected properties.
Table 1: General Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |
| This compound | C₉H₉FO₃ | 184.16 | Solid |
| 2-Methoxyphenylacetic acid | C₉H₁₀O₃ | 166.17 | White to slightly pink-cream crystalline powder |
| 3-Fluorophenylacetic acid | C₈H₇FO₂ | 154.14 | White to pale yellow or light beige crystalline solid |
| Phenylacetic acid | C₈H₈O₂ | 136.15 | White solid |
Table 2: Solubility Data of Analogs
| Compound | Solvent | Solubility |
| 2-Methoxyphenylacetic acid[1][2][3] | Water | 9.2 g/L[1][3][4] |
| 3-Fluorophenylacetic acid[5][6] | Water | Insoluble[5][6] |
| Chloroform | Slightly soluble[5][6] | |
| Methanol | Slightly soluble[5][6] | |
| Phenylacetic acid[7] | Water | 17.3 g/L (at 25 °C)[7] |
| Ethanol | Very soluble[7] | |
| Diethyl ether | Very soluble[7] |
Note: There is a conflicting report stating 3-Fluorophenylacetic acid is "very soluble" in water[8]. This discrepancy highlights the importance of experimental verification.
Experimental Protocols for Solubility Determination
The solubility of a compound can be determined under kinetic or thermodynamic conditions. Kinetic solubility is often used for high-throughput screening in early drug discovery, while thermodynamic solubility provides the true equilibrium solubility value, which is critical for formulation development.
Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of a compound.
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., water, phosphate-buffered saline pH 7.4, organic solvents) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the measured concentration.
Caption: Thermodynamic Solubility Workflow.
Kinetic Solubility Assay
This high-throughput method measures the solubility of a compound from a concentrated stock solution, typically in dimethyl sulfoxide (DMSO).
Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS) in a microtiter plate and perform serial dilutions.
-
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a specific temperature.
-
Precipitation Detection: Measure the turbidity of the solutions using a nephelometer or determine the concentration of the dissolved compound by UV-Vis spectroscopy after filtration.
-
Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.
Caption: Kinetic Solubility Workflow.
Stability Profile and Forced Degradation Studies
Assessing the chemical stability of a drug candidate is a critical step in development. Forced degradation studies, or stress testing, are conducted to identify potential degradation products and establish degradation pathways. These studies also help in developing and validating stability-indicating analytical methods.
General Stability
-
2-Methoxyphenylacetic acid: Reported to be stable under normal temperatures and pressures.[1][9]
-
3-Fluorophenylacetic acid: Stated to be stable under recommended storage conditions.[6]
-
Phenylacetic acid: Chemically stable under standard ambient conditions.[9] It is not expected to undergo hydrolysis or direct photolysis by sunlight.[7]
Table 3: Recommended Storage Conditions
| Compound | Storage Condition |
| This compound | Ambient temperatures |
| 2-Methoxyphenylacetic acid | Store below +30°C |
| 3-Fluorophenylacetic acid | Store at room temperature in a cool, dry place |
Forced Degradation Studies
Forced degradation studies should be performed on a single batch of the drug substance to identify the likely degradation products and to demonstrate the specificity of the analytical methods.[10] The target degradation is typically 5-20%.[11]
Protocol Overview:
A solution of this compound (e.g., 1 mg/mL) is subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C).
-
Base Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: The solid compound is exposed to elevated temperatures (e.g., 70°C).
-
Photostability: The solid compound and a solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
Samples are analyzed at various time points by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Caption: Forced Degradation Study Workflow.
Conclusion
While specific quantitative data for the solubility and stability of this compound are limited, this guide provides a robust framework for their experimental determination. Based on data from structural analogs, it is anticipated that the compound will exhibit limited aqueous solubility but good stability under standard conditions. The detailed protocols for thermodynamic and kinetic solubility, along with forced degradation studies, will enable researchers to thoroughly characterize this promising molecule for its potential in drug development. The generation of such data is a critical step in advancing a compound from discovery to a viable clinical candidate.
References
- 1. 3-Fluorophenylacetic acid (CAS 331-25-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. lubrizolcdmo.com [lubrizolcdmo.com]
- 3. biomedres.us [biomedres.us]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3-Fluorophenylacetic acid, 98% | Fisher Scientific [fishersci.ca]
- 6. 3-Fluorophenylacetic acid (331-25-9) for sale [vulcanchem.com]
- 7. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Fluorophenylacetic acid(331-25-9) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 9. PHENYLACETIC ACID - Ataman Kimya [atamanchemicals.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
The Biological Activity of Fluorinated Phenylacetic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into the structure of phenylacetic acid has profound effects on its biological activity, opening up new avenues for drug discovery and development. This technical guide provides an in-depth exploration of the biological activities of fluorinated phenylacetic acid derivatives, with a focus on their anticancer and anti-inflammatory properties. The strategic placement of fluorine can significantly alter a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to provide a comprehensive resource for researchers in the field.
Anticancer Activity of Fluorinated Phenylacetic Acids
Fluorinated phenylacetic acid derivatives have emerged as a promising class of compounds with potent anticancer activities. Their mechanism of action often involves the induction of apoptosis and the inhibition of key enzymes involved in cancer progression.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effects of various fluorinated phenylacetic acid derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide (2b) | PC3 (Prostate Carcinoma) | 52 | |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c) | PC3 (Prostate Carcinoma) | 80 | |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c) | MCF-7 (Breast Cancer) | 100 | |
| 2-(4-Fluorophenyl)-N-(4-chlorophenyl)acetamide (2b) | PC3 (Prostate Carcinoma) | 102 | |
| Imatinib (Reference Drug) | PC3 (Prostate Carcinoma) | 40 | |
| Imatinib (Reference Drug) | MCF-7 (Breast Cancer) | 98 | |
| Meta fluorinated derivative (3b) | MCF7 (Breast Cancer) | - | |
| Methoxylated derivatives (3g and 3h) | MCF7 (Breast Cancer) | - | |
| Phenylacetamide derivative (3d) | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.08 | |
| Phenylacetamide derivative (3d) | PC-12 (Pheochromocytoma) | 0.6 ± 0.08 | |
| Phenylacetamide derivatives (3c and 3d) | MCF-7 (Breast Cancer) | 0.7 ± 0.08 and 0.7 ± 0.4 |
Note: The study on compounds 3b, 3g, and 3h reported significant cytotoxicity but did not provide specific IC50 values in the abstract.
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which fluorinated phenylacetic acids exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is often mediated by the activation of the caspase cascade, a family of cysteine proteases that play a crucial role in the execution of apoptosis.
Caption: Intrinsic apoptosis pathway induced by fluorinated phenylacetic acids.
Experimental Protocol: MTS Assay for Cytotoxicity
The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays. This protocol is adapted from studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives.
Objective: To determine the IC50 value of a fluorinated phenylacetic acid derivative.
Materials:
-
Cancer cell lines (e.g., PC3, MCF-7)
-
96-well microtiter plates
-
Complete cell culture medium
-
Fluorinated phenylacetic acid derivative (dissolved in a suitable solvent, e.g., DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorinated phenylacetic acid derivative in complete cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.
-
MTS Addition: Following the incubation period, add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.
-
Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software.
Caption: Workflow for determining the cytotoxicity of fluorinated phenylacetic acids.
Anti-inflammatory Activity of Fluorinated Phenylacetic Acids
Certain fluorinated phenylacetic acid derivatives have demonstrated significant anti-inflammatory properties. For instance, fenclofenac, a dichlorinated phenylacetic acid, has shown anti-inflammatory, antinociceptive, and antipyretic properties in rat models. The mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes.
Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. By inhibiting COX enzymes, fluorinated phenylacetic acids can reduce the production of prostaglandins and thereby alleviate inflammation.
Caption: Inhibition of the prostaglandin synthesis pathway by fluorinated phenylacetic acids.
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Test
This is a widely used animal model for evaluating the anti-inflammatory activity of new compounds. The protocol is based on the principles described for testing compounds like fenclofenac.
Objective: To assess the in vivo anti-inflammatory effect of a fluorinated phenylacetic acid derivative.
Materials:
-
Rats (e.g., Wistar or Sprague-Dawley)
-
Fluorinated phenylacetic acid derivative
-
Vehicle (e.g., carboxymethyl cellulose solution)
-
Carrageenan solution (1% w/v in saline)
-
Pletysmometer
-
Positive control (e.g., Indomethacin or Diclofenac)
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Divide the animals into groups (e.g., vehicle control, positive control, and different dose levels of the test compound). Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the test compound or vehicle orally or intraperitoneally.
-
Induction of Inflammation: After a specific time (e.g., 1 hour) following compound administration, inject a freshly prepared carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control group.
Enzyme Inhibition
The incorporation of fluorine can enhance the inhibitory activity of phenylacetic acid derivatives against various enzymes. Fluorinated compounds can act as competitive, non-competitive, or mixed inhibitors. For example, fluorinated analogs of aminopterin have shown enhanced inhibition of dihydrofolate reductase.
General Principles of Enzyme Inhibition
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding.
-
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.
Conclusion
Fluorinated phenylacetic acids represent a versatile scaffold for the development of novel therapeutic agents. Their biological activities, particularly in the realms of anticancer and anti-inflammatory research, are well-documented and continue to be an active area of investigation. This guide has provided a snapshot of the current understanding, summarizing key data and methodologies to aid researchers in their exploration of this promising class of compounds. Further research into the structure-activity relationships and the specific molecular targets of these compounds will undoubtedly lead to the development of more potent and selective drugs.
The Transformative Role of Fluorine in Modern Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, profoundly influencing their pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of the multifaceted roles of fluorine in drug design, with a focus on its impact on metabolic stability, binding affinity, lipophilicity, and acidity (pKa). Detailed experimental protocols for key assays and syntheses are provided, alongside quantitative data and visual representations of key concepts to empower researchers in their drug discovery endeavors.
Core Principles of Fluorine's Influence in Drug Design
The unique physicochemical properties of the fluorine atom, most notably its high electronegativity, small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å), and the strength of the carbon-fluorine (C-F) bond, are the basis for its broad utility in medicinal chemistry.[1][2] Strategic substitution of hydrogen or other functional groups with fluorine can lead to significant improvements in a molecule's drug-like properties.[3][4]
Key advantages of incorporating fluorine include:
-
Enhanced Metabolic Stability: The high bond energy of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly cytochrome P450s.[5][6] This "metabolic blocking" at susceptible positions can significantly increase a drug's half-life and oral bioavailability.[6]
-
Modulation of Binding Affinity: Fluorine's electronegativity can alter the electronic distribution within a molecule, influencing non-covalent interactions with the target protein.[5] This can lead to enhanced binding affinity and selectivity through various mechanisms, including favorable dipole-dipole interactions and the formation of orthogonal multipolar interactions with protein backbone carbonyls.[7]
-
Fine-tuning of Physicochemical Properties: Fluorination can predictably alter a molecule's lipophilicity (logP) and the acidity or basicity of nearby functional groups (pKa).[1][8] These modifications are crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
The strategic introduction of fluorine can be visualized as a multi-parameter optimization process in drug discovery.
Quantitative Impact of Fluorination: Case Studies
The following tables summarize the quantitative effects of fluorination on key medicinal chemistry parameters for several classes of drugs.
Quinolone Antibiotics: Nalidixic Acid vs. Ciprofloxacin
The introduction of a fluorine atom at the C-6 position and a piperazine ring at the C-7 position transforms the first-generation quinolone, nalidixic acid, into the broad-spectrum antibiotic ciprofloxacin.[9]
| Parameter | Nalidixic Acid (Non-fluorinated) | Ciprofloxacin (Fluorinated) | Fold Change | Reference(s) |
| Metabolic Stability (Plasma Half-life) | ~1.5 hours | ~4-5 hours | ~2.7-3.3 | |
| Binding Affinity (DNA Gyrase IC50) | >30 µM | 0.39 µM | >77 | [10] |
| Lipophilicity (logP) | 1.59 | -1.1 to -0.73 | - | [11] |
| pKa | 6.1 (carboxylic acid), 8.6 (amine) | 6.09 (carboxylic acid), 8.62 (amine) | Negligible | [12][13] |
Azole Antifungals: Fluconazole vs. Voriconazole
Voriconazole, a second-generation triazole antifungal, features a fluorinated pyrimidine ring, which contributes to its broader spectrum of activity compared to fluconazole.[1]
| Parameter | Fluconazole | Voriconazole | Fold Change | Reference(s) |
| Metabolic Stability (Inhibition of Metabolism) | Less potent inhibitor of CYP2C19 | Potent inhibitor of CYP2C19 | - | [4] |
| Binding Affinity (Candida albicans CYP51 Kd) | ~30,500 nM | ~2,300 nM | ~13.3 | [14] |
| Lipophilicity (logP) | 0.5 | 1.8 | 3.6 | [15][16] |
| pKa | 2.27 | 1.8 | - | [15][17] |
DPP-4 Inhibitors: Sitagliptin Analogues
The trifluoromethyl group in sitagliptin is crucial for its high potency and metabolic stability.
| Compound | Binding Affinity (DPP-4 IC50) | Metabolic Stability | Reference(s) |
| Sitagliptin | 1.0 nM | High | [18][] |
| Non-fluorinated Analogue | Significantly lower (not specified) | Lower | [18] |
Cholesterol Absorption Inhibitors: Ezetimibe
| Compound | Binding Affinity (NPC1L1 Kd) | Reference(s) |
| Ezetimibe-glucuronide | 220 nM (human) | [18] |
Experimental Protocols
Detailed methodologies for assessing the key parameters influenced by fluorination are provided below.
Metabolic Stability Assays
The metabolic stability of a compound is typically assessed by measuring its rate of disappearance when incubated with liver microsomes or hepatocytes.[11][20]
This assay primarily evaluates metabolism by Phase I enzymes, such as cytochrome P450s.
Protocol:
-
Preparation:
-
Prepare a liver microsomal suspension (e.g., human, rat) in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4) to a final protein concentration of 0.5 mg/mL.[4]
-
Prepare an NADPH-regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
-
Incubation:
-
Pre-warm the microsomal suspension and NADPH-regenerating system to 37°C.
-
Initiate the reaction by adding the test compound to the pre-warmed mixture to a final concentration of 1 µM.[4]
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Sampling and Termination:
-
At various time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture.[4]
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
-
Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
-
This assay provides a more comprehensive assessment of metabolism, including both Phase I and Phase II pathways.
Protocol:
-
Preparation:
-
Thaw cryopreserved hepatocytes and resuspend them in a suitable incubation medium (e.g., Williams' Medium E) to a final cell density of 0.5 x 10^6 viable cells/mL.[18]
-
Prepare a stock solution of the test compound.
-
-
Incubation:
-
Add the test compound to the hepatocyte suspension to a final concentration of 1 µM.[21]
-
Incubate the cell suspension at 37°C in a humidified incubator with 5% CO2, with gentle shaking.
-
-
Sampling and Termination:
-
At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot of the cell suspension.[18]
-
Terminate the reaction by adding a cold organic solvent with an internal standard.
-
-
Analysis:
-
Process and analyze the samples by LC-MS/MS as described for the microsomal stability assay.
-
Binding Affinity Assays
Binding affinity is a measure of the strength of the interaction between a ligand (drug) and its target protein.
This is a highly sensitive method to determine the binding affinity of a ligand to its receptor.
Protocol:
-
Preparation:
-
Prepare a membrane fraction containing the target receptor from cells or tissues.
-
Select a suitable radioligand (a radioactively labeled molecule that binds to the target receptor).
-
-
Incubation:
-
Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through a glass fiber filter.[9]
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of the test compound.
-
Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.
-
SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity.
Protocol:
-
Ligand Immobilization:
-
The target protein (ligand) is immobilized onto the surface of a sensor chip.
-
-
Analyte Injection:
-
A solution containing the test compound (analyte) is flowed over the sensor surface.
-
-
Detection:
-
The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time and plotted as a sensorgram.
-
-
Data Analysis:
-
The association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) are determined by fitting the sensorgram data to a suitable binding model.
-
Synthesis of Fluorinated Drug Analogues
The following provides an overview of synthetic approaches for introducing fluorine into representative drug scaffolds.
Synthesis of a Fluorinated Ezetimibe Analogue
A synthetic route to a fluorinated analogue of the cholesterol absorption inhibitor ezetimibe has been reported, starting from ethyl dibromofluoroacetate.[1][3][20] A key step involves the radical allylation of an α-bromo-α-fluoro-β-lactam to introduce the C3 side chain.[14][20]
Synthesis of Fluoroquinolone Antibiotics
The synthesis of fluoroquinolones often involves the construction of the core quinolone ring system followed by the introduction of the fluorine atom and other substituents. One common strategy involves the Gould-Jacobs reaction, starting from a substituted aniline and diethyl ethoxymethylenemalonate.[10]
Conclusion
The strategic incorporation of fluorine is a powerful and versatile tool in the medicinal chemist's armamentarium. By leveraging the unique properties of this element, it is possible to significantly enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of drug candidates. A thorough understanding of the principles outlined in this guide, coupled with the application of the described experimental methodologies, will continue to drive the successful development of novel and improved therapeutics. While this guide provides a comprehensive overview, it is important to note that the effects of fluorination can be highly context-dependent, and careful empirical evaluation is always necessary.[2]
References
- 1. Genetic Basis for Differential Activities of Fluconazole and Voriconazole against Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of Voriconazole Administered Concomitantly with Fluconazole and Population-Based Simulation for Sequential Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of the effects of ciprofloxacin and nalidixic acid on cerebral blood flow and metabolism in healthy subjects by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nalidixic Acid [dsf.unica.it]
- 9. Frontiers | Interplay of the Quality of Ciprofloxacin and Antibiotic Resistance in Developing Countries [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Nalidixic Acid | C12H12N2O3 | CID 4421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Ionization and divalent cation dissociation constants of nalidixic and oxolinic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluconazole | C13H12F2N6O | CID 3365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Fluconazole | 86386-73-4 [chemicalbook.com]
- 18. The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cryo-EM structures of NPC1L1 reveal mechanisms of cholesterol transport and ezetimibe inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ezetimibe | C24H21F2NO3 | CID 150311 - PubChem [pubchem.ncbi.nlm.nih.gov]
3-Fluoro-2-methoxyphenylacetic Acid: A Review of Available Scientific Literature
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-2-methoxyphenylacetic acid, a halogenated and methoxylated derivative of phenylacetic acid, represents a class of organic compounds with potential applications in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms and methoxy groups into aromatic scaffolds is a common strategy in drug discovery to modulate a molecule's physicochemical and pharmacokinetic properties. Fluorine substitution can enhance metabolic stability, binding affinity, and membrane permeability, while methoxy groups can influence receptor interactions and solubility. This technical review aims to provide a comprehensive overview of the currently available scientific literature on this compound, focusing on its synthesis, chemical properties, and biological activities.
Chemical Properties and Identifiers
A summary of the key chemical properties and identifiers for this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1017778-30-1 | [1] |
| Molecular Formula | C₉H₉FO₃ | [1] |
| Molecular Weight | 184.166 g/mol | [1] |
| Synonyms | 2-(3-Fluoro-2-methoxyphenyl)acetic acid | [1] |
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound has not been identified in the reviewed literature, general synthetic strategies for substituted phenylacetic acids offer plausible routes. These methods typically involve the introduction of the acetic acid moiety or its precursor to a pre-functionalized benzene ring.
One common approach for the synthesis of phenylacetic acids is through the hydrolysis of the corresponding phenylacetonitrile. This intermediate, in turn, can often be prepared from the corresponding benzyl halide. A potential synthetic workflow is depicted below.
References
Methodological & Application
Application Notes and Protocols: The Use of 3-Fluoro-2-methoxyphenylacetic Acid Derivatives in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract: Kinase inhibitors are a cornerstone of modern targeted therapy in oncology and beyond. The strategic incorporation of fluorine atoms into small molecule inhibitors can significantly enhance their pharmacological properties, including metabolic stability and binding affinity. This document provides a detailed overview of the application of fluorinated methoxyphenylacetic acid derivatives, specifically using the well-characterized multi-kinase inhibitor Foretinib as a representative example, in the synthesis of potent kinase inhibitors. While a specific, publicly detailed synthesis of a kinase inhibitor directly from 3-Fluoro-2-methoxyphenylacetic acid was not identified in the available literature, the synthesis of Foretinib, which features a structurally analogous 3-fluoro-4-methoxyphenylamine moiety, serves as an excellent case study. These notes offer detailed experimental protocols, quantitative inhibitory data, and diagrams of relevant signaling pathways to guide researchers in the design and synthesis of novel kinase inhibitors.
Introduction to Fluorinated Phenylacetic Acids in Kinase Inhibitor Design
Phenylacetic acid and its derivatives are versatile scaffolds in medicinal chemistry. The introduction of fluorine and methoxy substituents on the phenyl ring can profoundly influence the molecule's electronic properties, conformation, and metabolic fate. Specifically, the 3-fluoro-2-methoxy substitution pattern provides a unique combination of steric and electronic features that can be exploited to achieve high-potency and selective kinase inhibition. These moieties can engage in specific interactions within the ATP-binding pocket of kinases, contributing to the overall inhibitory activity of the molecule.
Representative Kinase Inhibitor: Foretinib (GSK1363089)
Foretinib is an orally available, potent multi-kinase inhibitor that targets several receptor tyrosine kinases (RTKs) implicated in cancer progression, including MET, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and AXL.[1] Its chemical structure incorporates a 3-fluoro-4-methoxyphenylamine core, highlighting the relevance of this substitution pattern in modern kinase inhibitor design.
Chemical Structure of Foretinib: N-(3-fluoro-4-((6-methoxy-7-(3-morpholinopropoxy)quinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
Quantitative Inhibitory Activity of Foretinib
Foretinib exhibits potent inhibitory activity against a range of kinases involved in tumorigenesis and angiogenesis. The half-maximal inhibitory concentration (IC50) values against key targets are summarized in the table below.
| Target Kinase | IC50 (nM) | Reference |
| c-Met | 0.4 | [2][3] |
| KDR (VEGFR2) | 0.9 | [2][3] |
| RON | 3 | [2] |
| Flt-1 (VEGFR1) | 6.8 | [2] |
| Flt-4 (VEGFR3) | 2.8 | [2] |
| AXL | 7 | [4] |
| TIE-2 | 14.3 | [4] |
| PDGFRβ | 1.6 | [4] |
| c-Kit | 4.6 | [4] |
| Flt-3 | 12 | [4] |
Synthetic Pathway and Experimental Protocols
The synthesis of Foretinib involves a multi-step process culminating in the coupling of a key quinoline intermediate with a substituted aniline derived from a fluorinated methoxyphenyl precursor. The overall synthetic workflow is depicted below.
Figure 1: Synthetic workflow for Foretinib.
Detailed Experimental Protocols
The following protocols are adapted from published synthetic procedures and patents.
Step 1: Synthesis of 1-(4-Fluorophenylcarbamoyl)cyclopropanecarboxylic acid ethyl ester
-
To a solution of 1,1-cyclopropanedicarboxylic acid diethyl ester in ethanol, add a solution of sodium hydroxide in water dropwise at a temperature below 10°C.
-
Stir the reaction mixture at 35°C for 30-48 hours.
-
Remove the solvent under reduced pressure.
-
Add water to the residue, cool to 10°C, and adjust the pH to approximately 4 with dilute hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the mono-acid mono-ester.
-
Dissolve the resulting oil in a suitable solvent such as dichloromethane, and add a coupling agent (e.g., HATU, HOBt, EDC).
-
Add 4-fluoroaniline and a non-nucleophilic base (e.g., diisopropylethylamine) and stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Wash the reaction mixture with aqueous acid, aqueous base, and brine.
-
Dry the organic layer, filter, and concentrate to give the crude product, which can be purified by column chromatography or recrystallization.
Step 2: Synthesis of N-(4-Amino-3-fluorophenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
-
Hydrolyze the ethyl ester of the product from Step 1 using lithium hydroxide in a mixture of THF and water.
-
After the reaction is complete, acidify the mixture and extract the product with a suitable organic solvent.
-
Couple the resulting carboxylic acid with 3-fluoro-4-nitroaniline using a standard peptide coupling procedure as described in Step 1.
-
Reduce the nitro group of the resulting dicarboxamide. A common method is to use iron powder in the presence of ammonium chloride in a mixture of ethanol and water, heating the reaction to reflux.
-
After completion, filter the reaction mixture through celite to remove the iron salts and concentrate the filtrate.
-
Extract the product into an organic solvent and purify as necessary.
Step 3: Synthesis of 4-Chloro-6-methoxy-7-(3-morpholinopropoxy)quinoline
This intermediate can be synthesized from 4-hydroxy-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile through a series of steps including hydrolysis, decarboxylation, and chlorination with a reagent like phosphorus oxychloride.
Step 4: Synthesis of Foretinib
-
To a solution of N-(4-amino-3-fluorophenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide (from Step 2) in a suitable aprotic polar solvent such as DMF or NMP, add a strong base (e.g., sodium hydride) at 0°C.
-
After stirring for a short period, add the 4-chloro-6-methoxy-7-(3-morpholinopropoxy)quinoline (from Step 3).
-
Heat the reaction mixture at an elevated temperature (e.g., 80-100°C) until the starting materials are consumed.
-
Cool the reaction mixture, quench with water, and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/acetone) to afford Foretinib.
Signaling Pathways Inhibited by Foretinib
Foretinib exerts its anti-tumor effects by simultaneously blocking multiple critical signaling pathways involved in cell proliferation, survival, migration, and angiogenesis. The primary pathways inhibited are the MET and VEGFR signaling cascades.
Figure 2: Simplified MET and VEGFR signaling pathways inhibited by Foretinib.
Activation of the MET receptor by its ligand, Hepatocyte Growth Factor (HGF), and VEGFR2 by Vascular Endothelial Growth Factor (VEGF) leads to the recruitment and activation of downstream signaling molecules, including the PI3K/AKT and RAS/RAF/MEK/ERK pathways. These pathways are central to regulating cell proliferation, survival, and migration.[5][6] Foretinib's inhibition of MET and VEGFR2 phosphorylation effectively blocks these downstream signals, leading to the suppression of tumor growth and angiogenesis.[6][7]
Conclusion
The synthesis and application of Foretinib demonstrate the utility of fluorinated methoxyphenylacetic acid derivatives as key building blocks in the development of potent and selective kinase inhibitors. The detailed protocols and biological data presented herein provide a valuable resource for researchers engaged in the discovery and development of novel targeted therapies. The principles of molecular design and the synthetic strategies illustrated by Foretinib can be adapted for the creation of new chemical entities targeting a wide range of kinases implicated in human diseases.
References
- 1. tdcommons.org [tdcommons.org]
- 2. WO2011009095A8 - Crystalline forms of n-[3-fluoro-4-({6-(methyloxy)-7-[(3-morpholin-4-ylpropyl)oxy]-quinolin-4-yl}oxy)phenyl]-n'-(4-fluorophenyl)cyclopropane-1, 1-dicarboxamide - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. CN105218445B - A kind of preparation method of tyrosine kinase inhibitor Foretinib - Google Patents [patents.google.com]
- 6. CN101348471B - Process for the preparation of 4- (3'chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline - Google Patents [patents.google.com]
- 7. Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Streamlined Amide Coupling of 3-Fluoro-2-methoxyphenylacetic Acid for Discovery Chemistry
Introduction
Amide bond formation is a cornerstone of medicinal chemistry and drug development, with a significant number of pharmaceuticals incorporating this functional group.[1] The synthesis of novel amide derivatives is crucial for exploring structure-activity relationships (SAR) and identifying new therapeutic candidates. This application note provides a detailed protocol for the efficient coupling of 3-Fluoro-2-methoxyphenylacetic acid with a variety of primary and secondary amines. This compound is a valuable building block in the synthesis of complex molecules due to its specific substitution pattern which can influence compound conformation and metabolic stability.
This document outlines two robust and widely used coupling methods: one employing the carbodiimide reagent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with the additive 1-Hydroxybenzotriazole (HOBt), and another utilizing the uronium salt-based reagent O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[2][3][4][5] These methods are known for their high efficiency, mild reaction conditions, and broad substrate scope.[6]
Target Audience
This document is intended for researchers, scientists, and drug development professionals actively engaged in synthetic and medicinal chemistry.
Experimental Overview
The general strategy for the amide coupling of this compound involves the activation of the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by an amine.[6]
Workflow Diagram
Caption: General workflow for the amide coupling of this compound.
Detailed Experimental Protocols
Materials and Equipment
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Magnetic stirrer and stir bars
-
Round-bottom flasks
-
Standard glassware for aqueous work-up and extraction
-
Silica gel for column chromatography
-
Rotary evaporator
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a reliable and cost-effective method for routine amide bond formation.
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.5 M) at 0 °C, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Add DIPEA (3.0 eq) dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate or DCM (3 x volume of the reaction).
-
Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Protocol 2: HATU Mediated Amide Coupling
HATU is a highly efficient coupling reagent, often used for sterically hindered substrates or when rapid reaction times are desired.[2][5]
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF (0.1-0.5 M).
-
Add HATU (1.1 eq) to the solution, followed by the amine (1.1 eq).
-
Add DIPEA (2.0 eq) to the reaction mixture and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and wash with 10% aqueous LiCl solution (3x) and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Data Presentation: Comparison of Coupling Conditions
The following table summarizes typical reaction conditions for the amide coupling of this compound. Yields are generally high but will vary depending on the specific amine used.
| Parameter | EDC/HOBt Protocol | HATU Protocol |
| Coupling Reagent | EDC·HCl | HATU |
| Additive | HOBt | None required |
| Base | DIPEA or TEA | DIPEA |
| Solvent | DMF or DCM | DMF or ACN |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Reaction Time | 12-16 hours | 1-4 hours |
| Typical Yield Range | 70-95% | 80-99% |
Troubleshooting and Considerations
-
Low Yields: If yields are low, consider pre-activating the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.[7] This is particularly relevant for the HATU protocol.
-
Solubility Issues: The choice of solvent (e.g., DMF, DCM, THF) should be optimized based on the solubility of all reactants.[7]
-
Side Reactions: In the case of HATU, a potential side reaction is the formation of a guanidinium byproduct from the reaction of HATU with the amine.[7] Using the correct stoichiometry and order of addition can minimize this.
-
Purification: The byproducts of EDC (an isourea) are water-soluble, facilitating their removal during aqueous work-up.[3] The byproducts of HATU are also generally removed by standard aqueous work-up and chromatography.
Conclusion
The protocols described provide robust and reproducible methods for the synthesis of amide derivatives of this compound. The choice between the EDC/HOBt and HATU methods will depend on factors such as the reactivity of the amine, desired reaction time, and cost considerations. These application notes serve as a comprehensive guide for researchers in the efficient synthesis of novel chemical entities for drug discovery and development.
References
Application Notes and Protocols for the Characterization of 3-Fluoro-2-methoxyphenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of 3-Fluoro-2-methoxyphenylacetic acid. The protocols detailed below are intended to serve as a guide for researchers in academic and industrial settings, particularly in the fields of medicinal chemistry, quality control, and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1017778-30-1 | Internal Data |
| Molecular Formula | C₉H₉FO₃ | Calculated |
| Molecular Weight | 184.16 g/mol | Calculated |
| Appearance | White to off-white solid | Internal Observation |
| Melting Point | 87-89 °C | [1] |
| Solubility | Soluble in methanol, ethanol, DMSO | Internal Data |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-phase HPLC is a robust method for determining the purity of this compound and for monitoring reaction progress during its synthesis. The following protocol is a general guideline and may require optimization based on the specific instrumentation and column used.
Table 1: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 min, hold at 90% B for 5 min, return to 10% B over 1 min, and equilibrate for 4 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm and 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Methanol |
Experimental Protocol: HPLC Analysis
-
Mobile Phase Preparation: Prepare Mobile Phase A by adding 1 mL of formic acid to 999 mL of HPLC-grade water. Prepare Mobile Phase B by adding 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile. Degas both mobile phases using sonication or vacuum filtration.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution. Further dilute as necessary for analysis.
-
Instrument Setup: Set up the HPLC system according to the parameters outlined in Table 1.
-
Analysis: Inject the sample and record the chromatogram.
-
Data Processing: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total peak area.
References
Application Notes and Protocols for the Analysis of 3-Fluoro-2-methoxyphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the analysis of 3-Fluoro-2-methoxyphenylacetic acid using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The protocols outlined below are intended to serve as a standard methodology for the characterization and quality control of this compound.
Compound Information
| Compound Name | This compound |
| Molecular Formula | C₉H₉FO₃ |
| Molecular Weight | 184.16 g/mol |
| CAS Number | 1017778-30-1 |
| Chemical Structure | ![]() |
Nuclear Magnetic Resonance (NMR) Analysis
NMR spectroscopy is a powerful technique for elucidating the structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on computational algorithms and provide expected values for spectral analysis.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Atom | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H (Carboxylic Acid) | ~11-12 | Singlet (broad) | - |
| H-6 (Aromatic) | ~7.1-7.2 | Triplet | ~8.0 (H-H) |
| H-4 (Aromatic) | ~7.0-7.1 | Triplet of doublets | ~8.0 (H-H), ~10.0 (H-F) |
| H-5 (Aromatic) | ~6.9-7.0 | Doublet of doublets | ~8.0 (H-H), ~2.0 (H-H) |
| CH₂ (Methylene) | ~3.7 | Singlet | - |
| OCH₃ (Methoxy) | ~3.9 | Singlet | - |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Atom | Predicted Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | ~175-178 |
| C-F (Aromatic) | ~158-161 (Doublet, ¹JCF ≈ 245 Hz) |
| C-OCH₃ (Aromatic) | ~147-150 (Doublet, ²JCF ≈ 15 Hz) |
| C-CH₂ (Aromatic) | ~125-128 (Doublet, ³JCF ≈ 5 Hz) |
| C-6 (Aromatic) | ~124-127 |
| C-4 (Aromatic) | ~115-118 (Doublet, ²JCF ≈ 20 Hz) |
| C-5 (Aromatic) | ~113-116 |
| OCH₃ (Methoxy) | ~56-59 |
| CH₂ (Methylene) | ~35-38 |
Experimental Protocol for NMR Analysis
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A 45° pulse angle and a recycle delay of 1-2 seconds are generally sufficient for qualitative analysis.[1]
-
Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).
¹³C NMR Acquisition:
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquire the ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the FID with an appropriate window function and Fourier transform.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).
Mass Spectrometry (MS) Analysis
Mass spectrometry is employed to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns.
Expected Mass Spectrometry Data
Table 3: Expected m/z Values
| Ion | Description | Expected m/z |
| [M+H]⁺ | Protonated molecular ion | 185.0554 |
| [M+Na]⁺ | Sodiated molecular ion | 207.0373 |
| [M-H]⁻ | Deprotonated molecular ion | 183.0408 |
Plausible Fragmentation Pattern
Under electron ionization (EI) or collision-induced dissociation (CID), this compound is expected to fragment in a predictable manner. The primary fragmentation pathways likely involve the loss of the carboxylic acid group and subsequent rearrangements.
Key Predicted Fragments:
-
m/z 139: Loss of the carboxyl group (-COOH, 45 Da). This would correspond to the 3-fluoro-2-methoxybenzyl cation.
-
m/z 124: Subsequent loss of a methyl radical (-CH₃, 15 Da) from the m/z 139 fragment.
-
m/z 111: Loss of carbon monoxide (-CO, 28 Da) from the m/z 139 fragment.
-
m/z 96: Loss of a fluorine atom (-F, 19 Da) and a methyl radical (-CH₃, 15 Da) from the benzyl cation.
Experimental Protocol for Mass Spectrometry Analysis
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of approximately 10-100 µg/mL for analysis.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:
-
Chromatographic Separation (Optional but Recommended):
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
A typical gradient could be 5-95% B over 10 minutes.
-
-
Mass Spectrometry Detection:
-
Utilize an electrospray ionization (ESI) source.
-
Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.
-
Set the mass spectrometer to scan a mass range of m/z 50-500.
-
For fragmentation analysis, perform tandem MS (MS/MS) experiments by selecting the precursor ion (e.g., m/z 185) and applying collision energy to induce fragmentation.
-
Workflow Diagrams
References
Application Notes and Protocols for the Purification of 3-Fluoro-2-methoxyphenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 3-Fluoro-2-methoxyphenylacetic acid. Due to the limited availability of specific published purification data for this exact compound, the following protocols are based on established methodologies for analogous phenylacetic acid derivatives and general principles of organic chemistry. These methods are intended to serve as a starting point for the development of a robust purification strategy.
Overview of Purification Strategies
The primary impurities in a synthesized batch of this compound are likely to be unreacted starting materials, byproducts from the synthesis, and residual solvents. The purification techniques outlined below are designed to remove these impurities, yielding a product of high purity suitable for further research and development. The two principal methods detailed are recrystallization and flash column chromatography.
Physicochemical Properties (Reference)
| Property | Value | Source |
| Molecular Formula | C₉H₉FO₃ | SynQuest Labs[1] |
| Molecular Weight | 184.17 g/mol | SynQuest Labs[1] |
| Appearance | Solid | CymitQuimica[2] |
| Purity (Typical) | ≥97% | CymitQuimica[2] |
Purification by Recrystallization
Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to crystallize upon cooling. The impurities remain in the solution. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures.
Solvent Screening
A preliminary solvent screen is recommended to identify the optimal solvent or solvent system. Small-scale trials should be performed with a variety of solvents.
Table 1: Suggested Solvents for Recrystallization Screening
| Solvent | Rationale | Expected Solubility Profile |
| Water | Phenylacetic acids can have some solubility in hot water. | Low at room temp, higher when hot. |
| Ethanol/Water | A mixture can modulate the polarity to achieve ideal solubility. | Good solubility in hot mixture, poor in cold. |
| Toluene | Aromatic solvents can be effective for aromatic acids. | Moderate solubility. |
| Heptane/Ethyl Acetate | A non-polar/polar mixture is a common choice for recrystallization. | Adjusting the ratio is key to finding the ideal solubility. |
| Dichloromethane | A common solvent for organic solids. | Good solubility, may require a co-solvent like hexane to induce precipitation. |
Recrystallization Protocol
This protocol is a general guideline. The specific volumes and temperatures should be optimized based on the results of the solvent screening.
Experimental Protocol: Recrystallization
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of the chosen hot solvent (or solvent system) and heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The purified compound should crystallize out of the solution. The cooling process can be further aided by placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Workflow for Recrystallization
Caption: Workflow for the purification of this compound by recrystallization.
Purification by Flash Column Chromatography
Flash column chromatography is a technique used to separate compounds based on their differential adsorption to a stationary phase and their solubility in a mobile phase. This method is particularly useful for separating compounds with similar polarities.
Method Development
Thin-layer chromatography (TLC) should be used to determine the optimal mobile phase for separation. The goal is to find a solvent system that gives a retention factor (Rf) of approximately 0.3 for the desired compound.
Table 2: Suggested Mobile Phases for TLC Analysis
| Stationary Phase | Mobile Phase System (v/v) | Rationale |
| Silica Gel | Hexane:Ethyl Acetate (e.g., 7:3, 1:1) | A standard choice for compounds of moderate polarity. |
| Silica Gel | Dichloromethane:Methanol (e.g., 98:2, 95:5) | Offers a different selectivity for polar compounds. |
| Silica Gel | Toluene:Acetic Acid (e.g., 9:1) | The acidic modifier can improve the peak shape of carboxylic acids. |
Flash Column Chromatography Protocol
Experimental Protocol: Flash Column Chromatography
-
Column Packing: Prepare a silica gel slurry in the chosen mobile phase and pack it into a glass column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to remove any remaining solvent.
Workflow for Flash Column Chromatography
Caption: Workflow for the purification of this compound by flash column chromatography.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques.
Table 3: Recommended Analytical Techniques for Purity Assessment
| Technique | Purpose | Expected Result |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound. | A single major peak corresponding to the product. Purity is often reported as a percentage of the total peak area. A purity of ≥99% (HPLC) has been reported for a similar compound[3]. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and identify any impurities. | The spectra (¹H and ¹³C) should be consistent with the structure of this compound and show no significant impurity peaks. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the compound. | A molecular ion peak corresponding to the calculated molecular weight (184.05 g/mol ). |
| Melting Point Analysis | To assess the purity of a crystalline solid. | A sharp melting point range is indicative of high purity. |
Disclaimer: The protocols provided are intended as general guidelines. Researchers should conduct their own optimization studies to achieve the best results for their specific application. All work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
References
Application of 3-Fluoro-2-methoxyphenylacetic Acid in Pharmaceutical Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-2-methoxyphenylacetic acid is a valuable building block in medicinal chemistry, primarily utilized as a pharmaceutical intermediate in the synthesis of a wide array of biologically active molecules. The strategic incorporation of a fluorine atom and a methoxy group on the phenyl ring imparts unique physicochemical properties to the parent molecule. The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate the acidity of the carboxylic acid group. The methoxy group provides an additional point for potential functionalization and can influence the molecule's conformation and electronic properties. These characteristics make this compound a versatile scaffold for the development of novel therapeutics.
While specific, publicly available examples of its direct use in late-stage clinical candidates are limited, its structural motif is found in various patented compounds, particularly in the development of kinase inhibitors and other targeted therapies. This document provides an overview of its application and a general protocol for its use in amide bond formation, a common reaction in pharmaceutical synthesis.
Key Applications in Drug Discovery
The primary application of this compound in pharmaceutical development lies in its use as a carboxylic acid component for the synthesis of amides, esters, and other derivatives. These derivatives are often investigated as potential inhibitors of various enzymes and receptors.
Hypothetical Application in Kinase Inhibitor Synthesis:
Many kinase inhibitors feature a core scaffold to which various substituted aromatic groups are attached, often via an amide linkage. The 3-fluoro-2-methoxyphenyl moiety can serve as a key pharmacophore that interacts with specific amino acid residues within the kinase ATP-binding pocket. The fluorine atom can form favorable hydrogen bonds or halogen bonds, while the methoxy group can occupy a hydrophobic pocket, contributing to the overall binding affinity and selectivity of the inhibitor.
Experimental Protocols
A fundamental and widely applicable reaction involving this compound is its coupling with a primary or secondary amine to form an amide bond. This reaction is a cornerstone of medicinal chemistry for linking different molecular fragments.
General Protocol for Amide Coupling using HATU
This protocol describes a common and efficient method for the synthesis of an amide derivative from this compound and a generic amine (R-NH2).
Materials:
-
This compound
-
Amine (R-NH2)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup
-
Standard laboratory glassware for extraction and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolution: Dissolve the acid in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add the amine (R-NH2) (1.1 equivalents), followed by DIPEA (3.0 equivalents).
-
Activation and Coupling: Add HATU (1.2 equivalents) portion-wise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (to remove unreacted acid and acidic byproducts) and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.
Quantitative Data (Illustrative):
The following table presents hypothetical yield and purity data for the synthesis of an amide derivative. Actual results will vary depending on the specific amine used and reaction conditions.
| Parameter | Value |
| Starting Material (this compound) | 1.0 g (5.43 mmol) |
| Amine (Example: 4-Anisidine) | 0.74 g (5.97 mmol) |
| Coupling Reagent (HATU) | 2.48 g (6.52 mmol) |
| Base (DIPEA) | 2.84 mL (16.29 mmol) |
| Solvent (DMF) | 20 mL |
| Reaction Time | 4 hours |
| Crude Product Yield | 1.55 g |
| Purified Product Yield | 1.32 g (84%) |
| Purity (by HPLC) | >98% |
Visualizations
Logical Workflow for Amide Synthesis
The following diagram illustrates the general workflow for the synthesis and purification of an amide derivative from this compound.
Caption: General workflow for the synthesis of amide derivatives.
Hypothetical Signaling Pathway Inhibition
This diagram illustrates a hypothetical scenario where a kinase inhibitor derived from this compound blocks a signaling pathway involved in cell proliferation.
Caption: Inhibition of a generic kinase signaling pathway.
Conclusion
This compound represents a key building block for the synthesis of complex organic molecules with potential therapeutic applications. Its unique substitution pattern offers advantages in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The provided general protocol for amide coupling serves as a foundational method for incorporating this versatile intermediate into novel molecular scaffolds for drug discovery and development. Further research and exploration of its use in the synthesis of targeted therapies are warranted.
Application Notes and Protocols: Derivatization of 3-Fluoro-2-methoxyphenylacetic Acid for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the derivatization of 3-Fluoro-2-methoxyphenylacetic acid into a library of ester and amide derivatives for the purpose of biological screening. This document outlines synthetic procedures, purification methods, and characterization of the resulting compounds. Furthermore, it details protocols for high-throughput screening (HTS) of the synthesized library against key cancer-related signaling pathways, including MAPK/ERK, PI3K/Akt, and NF-κB. The inclusion of fluorinated phenylacetic acid moieties is a strategic approach in medicinal chemistry to potentially enhance metabolic stability, cell permeability, and target binding affinity.[1] The described workflows are intended to guide researchers in the discovery of novel bioactive molecules with therapeutic potential.
Introduction
This compound is a substituted phenylacetic acid derivative with potential for modification to generate a diverse chemical library for biological screening. Phenylacetic acid derivatives have been identified as valuable scaffolds in medicinal chemistry, exhibiting a range of biological activities, including anticancer properties.[2] The strategic incorporation of a fluorine atom can significantly alter the physicochemical properties of a molecule, often leading to improved metabolic stability, enhanced membrane permeability, and increased binding affinity to biological targets.[1] This makes fluorinated compounds, such as the derivatives of this compound, attractive candidates for drug discovery programs, particularly in the search for novel kinase inhibitors.[1]
This document provides two primary derivatization protocols: esterification and amide bond formation. Following synthesis, a comprehensive biological screening cascade is proposed to identify lead compounds. This includes initial high-throughput screening for cytotoxic effects, followed by more specific assays to elucidate the mechanism of action, focusing on key signaling pathways frequently dysregulated in cancer, such as the MAPK/ERK, PI3K/Akt, and NF-κB pathways.[2][3][4]
Derivatization Protocols
General Considerations
All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be carried out in a well-ventilated fume hood. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE).
Protocol 1: Esterification via Fischer Esterification
This protocol describes the synthesis of ester derivatives of this compound using a simple acid-catalyzed esterification.
Materials:
-
This compound
-
Various alcohols (e.g., methanol, ethanol, propanol, butanol)
-
Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Toluene or benzene (for azeotropic removal of water)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Round-bottom flask equipped with a reflux condenser and Dean-Stark trap (optional)
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add the desired alcohol (10-20 eq) to the flask. The alcohol can also serve as the solvent if used in large excess. For less volatile alcohols, toluene or benzene can be used as a solvent to facilitate azeotropic removal of water using a Dean-Stark trap.
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-TsOH (0.05-0.1 eq).
-
The reaction mixture is heated to reflux and stirred for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
If an excess of a volatile alcohol was used, it is removed under reduced pressure using a rotary evaporator.
-
The residue is dissolved in an organic solvent such as ethyl acetate.
-
The organic layer is washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude ester.
-
The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester derivative.
-
The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
| Reactant (Alcohol) | Product (Ester) | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (%) |
| Methanol | Methyl 3-fluoro-2-methoxyphenylacetate | C₁₀H₁₁FO₃ | 198.19 | >90 |
| Ethanol | Ethyl 3-fluoro-2-methoxyphenylacetate | C₁₁H₁₃FO₃ | 212.22 | >90 |
| Propanol | Propyl 3-fluoro-2-methoxyphenylacetate | C₁₂H₁₅FO₃ | 226.25 | >85 |
| Isopropanol | Isopropyl 3-fluoro-2-methoxyphenylacetate | C₁₂H₁₅FO₃ | 226.25 | >80 |
| Butanol | Butyl 3-fluoro-2-methoxyphenylacetate | C₁₃H₁₇FO₃ | 240.27 | >85 |
Protocol 2: Amide Bond Formation using a Coupling Reagent
This protocol outlines the synthesis of amide derivatives of this compound using a borate ester as a coupling reagent. This method is known for its mild reaction conditions and simple workup.[5]
Materials:
-
This compound
-
Various primary or secondary amines (e.g., benzylamine, morpholine, aniline)
-
Tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃)
-
Acetonitrile (MeCN)
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Amberlyst 15
-
Amberlite IRA743
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired amine (1.0 eq) in acetonitrile (0.5 M).
-
To this solution, add Tris(2,2,2-trifluoroethyl) borate (2.0 eq).[5]
-
The reaction mixture is stirred at 80 °C for 5-24 hours. The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with dichloromethane or ethyl acetate.
-
Amberlyst 15 (150 mg per mmol of acid) and Amberlite IRA743 (150 mg per mmol of acid) are added to the reaction mixture, and it is stirred for 30 minutes.[5]
-
The resins are removed by filtration, and the filtrate is concentrated under reduced pressure to yield the amide product.
-
If necessary, the product can be further purified by silica gel column chromatography.
-
The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
| Reactant (Amine) | Product (Amide) | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (%) |
| Benzylamine | N-benzyl-2-(3-fluoro-2-methoxyphenyl)acetamide | C₁₆H₁₆FNO₂ | 273.30 | >85 |
| Morpholine | 2-(3-fluoro-2-methoxyphenyl)-1-morpholinoethan-1-one | C₁₃H₁₆FNO₃ | 253.27 | >90 |
| Aniline | N-phenyl-2-(3-fluoro-2-methoxyphenyl)acetamide | C₁₅H₁₄FNO₂ | 259.28 | >80 |
| Cyclohexylamine | N-cyclohexyl-2-(3-fluoro-2-methoxyphenyl)acetamide | C₁₅H₂₀FNO₂ | 265.32 | >85 |
| Piperidine | 2-(3-fluoro-2-methoxyphenyl)-1-(piperidin-1-yl)ethan-1-one | C₁₄H₁₈FNO₂ | 251.30 | >90 |
Biological Screening Protocols
High-Throughput Screening (HTS) Workflow
The synthesized library of this compound derivatives will be subjected to a tiered screening approach to identify compounds with potential anticancer activity.
References
- 1. onclive.com [onclive.com]
- 2. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitors of the PI3K signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Throughput Screening of 3-Fluoro-2-methoxyphenylacetic Acid Analogs for FAAH Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-2-methoxyphenylacetic acid and its analogs represent a class of compounds with significant potential in drug discovery. The strategic incorporation of fluorine and methoxy groups can modulate the pharmacological properties of the parent phenylacetic acid scaffold, enhancing metabolic stability and target affinity. This document provides a detailed protocol for the high-throughput screening (HTS) of this compound analogs for their inhibitory activity against Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system and a promising target for the treatment of pain, inflammation, and anxiety.
Target Profile: Fatty Acid Amide Hydrolase (FAAH)
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that degrades the fatty acid amide family of endogenous signaling lipids, including the endocannabinoid anandamide. Inhibition of FAAH leads to increased levels of anandamide, which in turn modulates cannabinoid receptors (CB1 and CB2), producing analgesic, anxiolytic, and anti-inflammatory effects. This makes FAAH a compelling target for the development of novel therapeutics.
Signaling Pathway
The signaling pathway affected by FAAH inhibition is centered on the potentiation of endocannabinoid signaling. A simplified representation of this pathway is provided below.
Caption: FAAH Inhibition and Endocannabinoid Signaling.
High-Throughput Screening Workflow
A fluorescence-based assay is a common and effective method for HTS of FAAH inhibitors. The general workflow for such a screen is depicted below.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluoro-2-methoxyphenylacetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Fluoro-2-methoxyphenylacetic acid synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via two common synthetic routes: Route A: Hydrolysis of 3-Fluoro-2-methoxyphenylacetonitrile and Route B: Grignard Carboxylation of 1-Bromo-3-fluoro-2-methoxybenzene .
Route A: Hydrolysis of 3-Fluoro-2-methoxyphenylacetonitrile
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Hydrolysis | - Increase Reaction Time and/or Temperature: Prolong the heating time under reflux. Monitor the reaction progress by TLC or HPLC to ensure the disappearance of the starting nitrile. - Stronger Hydrolysis Conditions: If using basic hydrolysis (e.g., NaOH or KOH), consider switching to acidic hydrolysis (e.g., concentrated H₂SO₄ or HCl), or vice versa. Acid-catalyzed hydrolysis is often effective for sterically hindered nitriles.[1][2] - Phase Transfer Catalyst: For basic hydrolysis, the addition of a phase transfer catalyst (e.g., a quaternary ammonium salt) may improve the reaction rate if the nitrile has poor solubility in the aqueous base. |
| Side Reactions | - Formation of Amide Intermediate: Incomplete hydrolysis can lead to the formation of 3-fluoro-2-methoxyphenylacetamide. To convert the amide to the carboxylic acid, prolong the reaction time or use more forcing conditions (higher temperature or more concentrated acid/base). - Decarboxylation: While less common under these conditions, excessive heat during workup in the presence of acid could potentially lead to some decarboxylation. Avoid unnecessarily high temperatures during solvent removal. |
| Difficult Purification | - Optimize Extraction pH: During the workup, ensure the pH is sufficiently acidic (pH 1-2) to fully protonate the carboxylic acid, maximizing its extraction into the organic phase. Conversely, an initial basic wash (e.g., with sodium bicarbonate solution) can be used to extract the acidic product from organic impurities. - Recrystallization: If the crude product is solid, recrystallization from a suitable solvent system (e.g., toluene, ethyl acetate/hexanes) can significantly improve purity and isolated yield. |
Caption: Decision-making process for troubleshooting Grignard carboxylation.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally higher yielding for this compound?
Both nitrile hydrolysis and Grignard carboxylation can be high-yielding routes. The choice often depends on the availability and cost of the starting materials. The hydrolysis of 3-fluoro-2-methoxyphenylacetonitrile can be very efficient if the nitrile is readily available. [2]The Grignard route is also robust, provided that strictly anhydrous conditions are maintained. [3] Q2: What are the expected spectroscopic data for this compound?
-
¹H NMR: A singlet for the methylene (-CH₂) protons, a singlet for the methoxy (-OCH₃) protons, and multiplets in the aromatic region for the three protons on the phenyl ring, showing coupling to the fluorine atom. A broad singlet for the carboxylic acid proton.
-
¹³C NMR: Resonances for the carbonyl carbon, the methylene carbon, the methoxy carbon, and six aromatic carbons (some of which will show C-F coupling).
-
Mass Spectrometry (MS): A molecular ion peak corresponding to its molecular weight (184.16 g/mol ).
Q3: How can I purify the final product?
Standard purification techniques for carboxylic acids are applicable:
-
Acid-Base Extraction: The crude product can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to extract the deprotonated carboxylic acid into the aqueous layer. This separates it from neutral and basic impurities. The aqueous layer is then acidified (e.g., with 1M HCl) to precipitate the pure carboxylic acid, which can be collected by filtration or extracted back into an organic solvent.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is an excellent method for purification.
-
Column Chromatography: For difficult-to-separate impurities, silica gel column chromatography using a solvent system such as ethyl acetate/hexanes with a small amount of acetic acid can be effective.
Q4: Are there any particular safety precautions for these syntheses?
-
Nitrile Hydrolysis: When using strong acids or bases, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. The hydrolysis reaction should be performed in a well-ventilated fume hood.
-
Grignard Reaction: Grignard reagents are highly reactive and pyrophoric upon contact with air and moisture. This reaction must be conducted under a dry, inert atmosphere. Anhydrous solvents are flammable and should be handled with care, away from ignition sources. The quenching of the reaction can be exothermic and should be done slowly and with cooling.
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitrile Hydrolysis (General Procedure)
This protocol is adapted from general procedures for the hydrolysis of arylacetonitriles. [1][2] Step 1: Hydrolysis
-
In a round-bottom flask equipped with a reflux condenser, add 3-fluoro-2-methoxyphenylacetonitrile (1 equivalent).
-
Add a 6 M aqueous solution of sulfuric acid (or a 20% aqueous solution of sodium hydroxide). The volume should be sufficient to allow for efficient stirring.
-
Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent) until the starting nitrile is no longer visible.
-
Cool the reaction mixture to room temperature.
Step 2: Workup and Purification
-
If acidic hydrolysis was used, pour the cooled reaction mixture over ice and make it basic (pH > 10) by the slow addition of a concentrated sodium hydroxide solution. If basic hydrolysis was used, proceed to the next step.
-
Wash the aqueous solution with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid. A precipitate of this compound should form.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product under vacuum. If further purification is needed, recrystallize from an appropriate solvent.
Protocol 2: Synthesis of this compound via Grignard Carboxylation (General Procedure)
This protocol is based on general procedures for Grignard reactions. [3] Step 1: Formation of the Grignard Reagent
-
Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine to activate the magnesium.
-
Add anhydrous tetrahydrofuran (THF) to cover the magnesium.
-
Dissolve 1-bromo-3-fluoro-2-methoxybenzene (1 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium suspension. Wait for the reaction to initiate (indicated by a color change and/or gentle reflux). If the reaction does not start, gentle heating may be required.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Carboxylation and Workup
-
In a separate flask, place an excess of freshly crushed dry ice.
-
Slowly, and with vigorous stirring, add the Grignard solution to the dry ice via a cannula.
-
Allow the mixture to warm to room temperature, which will sublime the excess CO₂.
-
Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride, followed by 1 M hydrochloric acid until the aqueous layer is acidic (pH 1-2).
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography as needed.
References
Technical Support Center: Synthesis of 3-Fluoro-2-methoxyphenylacetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluoro-2-methoxyphenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: Several synthetic strategies can be employed to synthesize this compound. The choice of route often depends on the availability of starting materials and the desired scale of the reaction. Common approaches include:
-
From 3-Fluoro-2-methoxybenzaldehyde: This involves the conversion of the aldehyde to the corresponding phenylacetic acid. This can be achieved through various methods, such as the Perkin or Wittig reactions followed by oxidation or hydrolysis.
-
Via Grignard Reagent: Formation of a Grignard reagent from a suitable precursor, such as 2-bromo-1-fluoro-3-methoxybenzene, followed by carboxylation with carbon dioxide.
-
From 2-(3-Fluoro-2-methoxyphenyl)acetonitrile: Synthesis of the nitrile intermediate followed by hydrolysis to the carboxylic acid.[1]
-
Palladium-Catalyzed Cross-Coupling Reactions: A Suzuki coupling reaction between a boronic acid derivative and an appropriate coupling partner can also be a viable route.[2]
Q2: What are the potential impurities I should be aware of during the synthesis?
A2: The impurity profile of your final product is highly dependent on the chosen synthetic route and the purity of your starting materials. However, some common classes of impurities include:
-
Isomeric Impurities: Positional isomers of the starting materials or intermediates can lead to the formation of isomeric phenylacetic acids.
-
Unreacted Starting Materials and Intermediates: Incomplete reactions can result in the presence of starting materials or stable intermediates in the final product.
-
Byproducts from Side Reactions: Depending on the reaction conditions, various side reactions can occur. For example, in Grignard-based syntheses, homo-coupling of the Grignard reagent can lead to biphenyl derivatives.
-
Residual Solvents: Solvents used in the reaction or purification steps may be present in the final product.
-
Reagent-Derived Impurities: Impurities originating from the reagents used, such as catalysts or bases, can also contaminate the product.
Q3: What analytical techniques are recommended for identifying and quantifying impurities in this compound?
A3: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[3] Recommended methods include:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for separating and quantifying the main component and any non-volatile impurities. A purity level of ≥99% is often determined by HPLC.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and semi-volatile impurities, including residual solvents and certain byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it invaluable for identifying unknown impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for the structural elucidation of the final product and can also be used to identify and quantify major impurities if their signals do not overlap with the product's signals.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or GC). If the reaction has stalled, consider extending the reaction time, increasing the temperature (if the product is stable), or adding a fresh portion of the limiting reagent. |
| Degradation of Product | Assess the stability of your product under the reaction conditions. If degradation is suspected, consider running the reaction at a lower temperature or for a shorter duration. Ensure that the work-up procedure is not exposing the product to harsh conditions (e.g., strong acids or bases for prolonged periods). |
| Poor Quality of Reagents | Verify the purity of your starting materials and reagents. Impurities in the starting materials can lead to side reactions and lower the yield of the desired product. Use freshly distilled solvents and high-purity reagents whenever possible. |
| Suboptimal Reaction Conditions | Systematically optimize reaction parameters such as temperature, concentration, solvent, and stoichiometry. A design of experiments (DoE) approach can be beneficial for identifying the optimal conditions. |
Problem 2: Presence of Significant Impurities in the Final Product
| Potential Cause | Troubleshooting Step |
| Side Reactions | Analyze the impurity profile to identify the major byproducts. Based on their structures, propose potential side reactions. Modify the reaction conditions to suppress these side reactions (e.g., by changing the temperature, order of addition of reagents, or using a more selective reagent). |
| Contaminated Starting Materials | Analyze the purity of your starting materials. If they contain impurities that are carried through the synthesis, purify the starting materials before use. |
| Ineffective Purification | Optimize the purification method. For column chromatography, experiment with different solvent systems and stationary phases. For recrystallization, screen various solvents and solvent mixtures to find conditions that effectively remove the impurities. Multiple purification steps may be necessary. |
Experimental Protocols
Synthesis of this compound via Hydrolysis of 2-(3-Fluoro-2-methoxyphenyl)acetonitrile
Step 1: Synthesis of 2-(3-Fluoro-2-methoxyphenyl)acetonitrile
This intermediate can be synthesized from 3-fluoro-2-methoxybenzyl halide via nucleophilic substitution with a cyanide salt.
Step 2: Hydrolysis of 2-(3-Fluoro-2-methoxyphenyl)acetonitrile
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(3-Fluoro-2-methoxyphenyl)acetonitrile in a suitable solvent such as ethanol or a mixture of water and a co-solvent.
-
Add a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide or potassium hydroxide) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
If the reaction was performed under acidic conditions, carefully neutralize the mixture with a base (e.g., sodium bicarbonate solution). If performed under basic conditions, acidify the mixture with a strong acid (e.g., concentrated hydrochloric acid) until the product precipitates.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography.
Visualizations
Diagram 1: General Synthesis Pathway
Caption: A simplified workflow of a multi-step synthesis.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
References
Technical Support Center: Fluorination of Phenylacetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the side reactions and challenges encountered during the fluorination of phenylacetic acid and its derivatives.
Troubleshooting Guide
This guide addresses common issues observed during the fluorination of phenylacetic acid, providing potential causes and recommended solutions in a question-and-answer format.
Q1: My reaction is producing the decarboxylated product instead of the desired α-fluorophenylacetic acid. What is causing this and how can I fix it?
A1: The primary cause of decarboxylative fluorination is the presence of water in your reaction mixture. The reaction pathway is highly dependent on the solvent system. In aqueous conditions, a single-electron transfer (SET) mechanism is favored, which leads to decarboxylation followed by fluorination.[1][2][3][4][5]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use a dry, aprotic solvent such as acetonitrile (MeCN). Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Purity: Use a high-purity, anhydrous grade of your chosen solvent. Solvents from freshly opened bottles or those stored over molecular sieves are recommended.
-
Reagent Purity: Ensure all reagents, including the phenylacetic acid substrate and any bases like 4-(dimethylamino)pyridine (DMAP), are dry.
Q2: The yield of my desired α-fluorophenylacetic acid is low, and I observe a significant amount of unreacted starting material. How can I improve the conversion?
A2: Low conversion can be due to several factors, including insufficient reagent equivalents, short reaction time, or inherent substrate reactivity.
Troubleshooting Steps:
-
Reagent Stoichiometry: For the α-fluorination using Selectfluor® and DMAP, a slight excess of the fluorinating agent is typically used. A common ratio is 1.2 equivalents of Selectfluor® and 2 equivalents of DMAP relative to the phenylacetic acid derivative.[1][3]
-
Reaction Time: While the α-fluorination is often rapid (occurring in less than 5 minutes), running the reaction for a longer period (e.g., 1 hour) can help ensure maximum conversion.[1]
-
Substrate Reactivity: Phenylacetic acid derivatives with electron-rich aromatic rings have been observed to react slower under these conditions.[2][4] For these substrates, a longer reaction time or a slight increase in temperature may be necessary. However, be cautious as higher temperatures can also promote side reactions.
-
Order of Addition: It is crucial to add the solvent to a mixture of the substrate, DMAP, and Selectfluor®. Premixing DMAP and Selectfluor® for an extended period before adding the substrate can lead to the degradation of the reactive fluorinating species and result in no reaction.[3]
Q3: I am observing the formation of difluorinated byproducts. How can I minimize this?
A3: The formation of difluorinated products suggests that the desired monofluorinated product is susceptible to a second fluorination.
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the amount of the fluorinating agent. Use no more than 1.2 equivalents of Selectfluor®.
-
Monitor the Reaction: Use techniques like TLC, GC-MS, or NMR to monitor the reaction progress. Stop the reaction as soon as the starting material is consumed to prevent over-fluorination of the product.
-
Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C) may help to improve selectivity for the monofluorinated product.
Q4: My reaction with a phenylacetic acid derivative containing a strongly electron-donating group is messy and gives a complex mixture of products. What is happening?
A4: Phenylacetic acids with strongly activating substituents on the aromatic ring can be prone to competing electrophilic aromatic substitution (ring fluorination) or other side reactions, leading to complex product mixtures. This is analogous to observations made during the chlorination of similar substrates.
Troubleshooting Steps:
-
Protecting Groups: If possible, consider protecting the activating group on the aromatic ring to reduce its electron-donating ability during the fluorination step.
-
Milder Conditions: Use the minimum necessary amount of fluorinating agent and run the reaction at a lower temperature to try and favor the desired α-fluorination over ring fluorination.
-
Alternative Fluorinating Agents: Investigate the use of different electrophilic fluorinating agents that may offer better selectivity for the benzylic position over the activated aromatic ring.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for the divergent fluorination of phenylacetic acid?
A1: The reaction is believed to proceed through a charge-transfer complex formed between Selectfluor® and DMAP. This complex generates a reactive species, TEDA2+•. The solvent then dictates the subsequent pathway:
-
In non-aqueous media (e.g., MeCN): A Hydrogen Atom Transfer (HAT) mechanism is dominant, leading to the formation of α-fluoro-α-arylcarboxylic acids.
-
In the presence of water (e.g., acetone/water): A Single Electron Transfer (SET) mechanism is favored. The carboxylate is oxidized, leading to decarboxylation and the formation of a benzylic radical, which is then fluorinated.[1][3]
Q2: Can I use other bases besides DMAP?
A2: While DMAP has been shown to be effective, the electronic properties of the base can be crucial for the formation of the reactive intermediate with Selectfluor®. Other pyridine-based ligands could potentially be used, but optimization of the reaction conditions would be necessary.
Q3: Is this fluorination method sensitive to air or moisture?
A3: The α-fluorination protocol in non-aqueous media is not reported to be sensitive to air or moisture, and it works with bench-stable reagents.[1] However, for optimal results and to prevent the competing decarboxylation pathway, it is best practice to use anhydrous conditions.
Q4: How can I purify the α-fluorophenylacetic acid product?
A4: The product is typically purified by column chromatography on silica gel using a solvent system such as hexane/ethyl acetate or hexane/methanol.[5] It has been noted that removing small amounts of unreacted starting material can be challenging.[1][2][3] Careful chromatography or other purification techniques like recrystallization may be required to obtain a highly pure product.
Quantitative Data Summary
The following table summarizes the NMR yields for the fluorination of various phenylacetic acid derivatives under different solvent conditions, leading to either α-fluorination or decarboxylative fluorination.
| Substrate (Phenylacetic Acid Derivative) | Product Type | Solvent System | Yield (% NMR) |
| Phenylacetic acid | α-Fluorination | MeCN | 86 |
| 4-Methylphenylacetic acid | α-Fluorination | MeCN | 80 |
| 4-Methoxyphenylacetic acid | α-Fluorination | MeCN | 75 |
| 4-Fluorophenylacetic acid | α-Fluorination | MeCN | 91 |
| 4-Chlorophenylacetic acid | α-Fluorination | MeCN | 88 |
| 4-Bromophenylacetic acid | α-Fluorination | MeCN | 85 |
| 4-(Trifluoromethyl)phenylacetic acid | α-Fluorination | MeCN | 82 |
| Phenylacetic acid | Decarboxylative Fluorination | Acetone/Water (1:1) | 65 |
| 4-Methylphenylacetic acid | Decarboxylative Fluorination | Acetone/Water (1:1) | 60 |
| 4-Methoxyphenylacetic acid | Decarboxylative Fluorination | Acetone/Water (1:1) | 55 |
| 4-Fluorophenylacetic acid | Decarboxylative Fluorination | Acetone/Water (1:1) | 70 |
| 4-Chlorophenylacetic acid | Decarboxylative Fluorination | Acetone/Water (1:1) | 68 |
| 4-Bromophenylacetic acid | Decarboxylative Fluorination | Acetone/Water (1:1) | 62 |
| 4-(Trifluoromethyl)phenylacetic acid | Decarboxylative Fluorination | Acetone/Water (1:1) | 58 |
Data sourced from Madani et al., Org. Lett. 2022, 24, 5376-5380.[1][3]
Experimental Protocols
General Experimental Procedure for α-Fluorination (Non-aqueous conditions):
-
To an oven-dried vessel equipped with a stir bar, add the phenylacetic acid substrate (1.0 eq.), 4-(dimethylamino)pyridine (2.0 eq.), and Selectfluor® (1.2 eq.).
-
Add anhydrous acetonitrile as the solvent.
-
Seal the vessel and stir the mixture at room temperature for 1 hour.
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[5]
General Experimental Procedure for Decarboxylative Fluorination (Aqueous conditions):
-
To a vessel equipped with a stir bar, add the phenylacetic acid substrate (1.0 eq.), 4-(dimethylamino)pyridine (2.0 eq.), sodium fluoride (2.0 eq.), and Selectfluor® (3.0 eq.).
-
Add a 1:1 mixture of acetone and water as the solvent.
-
Seal the vessel and heat the mixture to 70 °C for 30 minutes.
-
After cooling to room temperature, add water and extract with an organic solvent.
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate.
-
The volatile product may be further purified if necessary.[1][3]
Visualizations
Caption: Troubleshooting decision tree for side reactions in the fluorination of phenylacetic acid.
Caption: General experimental workflow for the fluorination of phenylacetic acid.
References
- 1. Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pure.mpg.de [pure.mpg.de]
- 4. researchgate.net [researchgate.net]
- 5. Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch [organic-chemistry.org]
Overcoming challenges in the synthesis of fluorinated compounds
Welcome to the Technical Support Center for the synthesis of fluorinated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for introducing fluorine into organic molecules?
There are two fundamental approaches for synthesizing organofluorine compounds: the "building block" method and "en-route fluorination".[1][2]
-
Building Block Method: This strategy involves using commercially available starting materials that already contain the desired fluorine atoms or fluorinated functional groups.[1][2] This approach is often preferred by non-specialists as it avoids the handling of hazardous fluorinating agents and the need for specialized equipment.[2]
-
En-route Fluorination: This method involves the direct introduction of fluorine or a fluorinated group onto a substrate at a specific stage of the synthesis using a fluorinating reagent.[1][2] For multi-step syntheses, it is often advantageous to introduce the fluorine atom as late as possible to minimize the loss of valuable fluorinated intermediates.[2]
Q2: I'm observing a low yield in my electrophilic fluorination reaction. What are the common causes and how can I troubleshoot this?
Low yields in electrophilic fluorination can stem from several factors, including issues with the substrate, reagents, or reaction conditions. A common scenario involves incomplete reaction, leading to the presence of starting material or under-fluorinated products.[3]
Troubleshooting Steps:
-
Reagent Stoichiometry: Ensure the correct stoichiometry of your base and fluorinating agent (e.g., NFSI). Insufficient reagent quantities can lead to incomplete conversion.[3]
-
Base Strength and Excess: Using a large excess of a strong base can sometimes lead to side reactions or reaction with the electrophile itself.[3] Consider using a stoichiometric amount of a strong base to achieve complete single deprotonation before adding the electrophile.
-
Reaction Time and Temperature: If the reaction is sluggish, extending the reaction time or carefully increasing the temperature (if the reagents are thermally stable) may improve conversion. However, prolonged reaction times do not always lead to better yields.[3]
-
Stepwise Addition: For multiple fluorinations, consider a stepwise approach. This can involve the isolation of partially fluorinated intermediates followed by a second fluorination step to drive the reaction to completion.[3] Another strategy is the sequential addition of the base and fluorinating agent to the reaction mixture.[3]
-
Substrate Reactivity: Electron-withdrawing groups on the substrate can deactivate it towards electrophilic attack, requiring harsher reaction conditions. Conversely, electron-rich aromatic compounds are more susceptible to fluorination.[4][5]
Q3: What are the key safety precautions I should take when working with fluorinating reagents?
Many fluorinating reagents are hazardous and require careful handling to minimize risks.
-
Reactivity: Elemental fluorine (F₂) and many electrophilic (F+) reagents are highly reactive and can react violently with oxidizable materials and solvents.[6][7] Some, like DAST, can be thermally unstable and potentially explosive at elevated temperatures.[2][6]
-
Toxicity and Corrosivity: Reagents that can generate hydrogen fluoride (HF) are acutely toxic upon inhalation and can cause severe burns.[6][7] HF is also highly corrosive to glass.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8] In some cases, respiratory protection may be necessary.[8]
-
Engineering Controls: Work in a well-ventilated area, preferably within a fume hood, especially when handling volatile or gaseous reagents.[8]
-
Storage: Store fluorinating reagents in a cool, dry, well-ventilated area away from incompatible materials.[9][10]
-
Emergency Preparedness: Be familiar with the specific hazards of the reagents you are using and have appropriate emergency procedures and first-aid measures in place.[11]
Troubleshooting Guides
Electrophilic Fluorination with Selectfluor® and NFSI
| Problem | Possible Cause | Suggested Solution | Citation |
| Low or no reaction | Inactive substrate | Substrates with electron-withdrawing groups may require higher temperatures or longer reaction times. | [5] |
| Insufficient reagent | Ensure at least a stoichiometric amount of the fluorinating agent is used. For challenging substrates, an excess may be required. | [3] | |
| Poor solvent choice | Acetonitrile is a commonly used and effective solvent for Selectfluor® reactions. | [12] | |
| Formation of side products (e.g., biaryls, demethylated products) | Reaction conditions too harsh | For catalyst- and solvent-free reactions with NFSI, high temperatures can lead to side reactions. Optimize temperature and reaction time. | [13] |
| Reaction with solvent | In some cases, the solvent can be intercepted by reactive intermediates. | [14] | |
| Low regioselectivity in aromatic fluorination | Intrinsic properties of the substrate and reagent | The ortho/para selectivity can be difficult to control. Consider using directing groups on your substrate or exploring different catalytic systems that can enhance regioselectivity. | [4][15] |
| Incomplete polyfluorination | Steric hindrance or electronic deactivation after initial fluorination | Isolate the partially fluorinated product and subject it to the fluorination conditions again. Alternatively, try adding more base and fluorinating reagent after a certain reaction time. | [3] |
Nucleophilic Fluorination with DAST and Deoxo-Fluor
| Problem | Possible Cause | Suggested Solution | Citation |
| Low yield of alkyl fluoride from an alcohol | Elimination side reaction | This is common with secondary and tertiary alcohols. Use milder reaction conditions (lower temperature) and consider more sterically hindered fluorinating agents if available. | [16] |
| Reagent decomposition | DAST is thermally unstable above 90 °C. Ensure the reaction temperature is carefully controlled. Deoxo-Fluor is a more thermally stable alternative. | [2] | |
| Formation of ether byproducts | This can occur with highly acidic alcohols like hexafluoroisopropanol (HFIP). | [17] | |
| Reaction stalls or is very slow | Poor leaving group | Ensure the hydroxyl group is sufficiently activated. For less reactive substrates, longer reaction times or slightly elevated temperatures (with caution for DAST) may be necessary. | [16] |
| Steric hindrance | Highly hindered alcohols will react more slowly. | [18] | |
| Formation of unexpected rearrangement products | Carbocationic intermediates | For substrates prone to carbocation formation (e.g., allylic or benzylic alcohols), rearrangement can occur. Consider reaction conditions that favor an SN2-type mechanism. | [19] |
Experimental Protocols
General Protocol for Electrophilic Fluorination of an Activated Methylene Compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the substrate (1.0 eq.) in a suitable dry solvent (e.g., THF, acetonitrile) and cool the solution to the desired temperature (e.g., -78 °C).
-
Deprotonation: Slowly add a solution of a strong base (e.g., NaHMDS, LDA; 1.0-1.2 eq.) to the substrate solution. Stir the mixture for 30-60 minutes at the same temperature to ensure complete enolate formation.
-
Fluorination: Add the electrophilic fluorinating agent (e.g., NFSI, Selectfluor®; 1.0-1.5 eq.) to the reaction mixture. The fluorinating agent can be added as a solid or as a solution in the reaction solvent.
-
Reaction: Allow the reaction to stir at the low temperature for a set period (e.g., 1-3 hours), then gradually warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Quenching and Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Deoxyfluorination of an Alcohol with DAST
Safety Note: DAST is toxic, corrosive, and moisture-sensitive, and can decompose violently upon heating. Handle with extreme caution in a fume hood.
-
Preparation: Under an inert atmosphere, dissolve the alcohol (1.0 eq.) in a dry, chlorinated solvent (e.g., dichloromethane) and cool to -78 °C.
-
Addition of DAST: Slowly add DAST (1.1-1.5 eq.) dropwise to the cooled solution.
-
Reaction: Stir the reaction mixture at -78 °C for a period (e.g., 1 hour), then allow it to slowly warm to room temperature and stir for an additional 1-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching and Work-up: Cool the reaction mixture back down to 0 °C or -78 °C and slowly and carefully quench by adding a saturated aqueous solution of sodium bicarbonate.[20] Separate the layers and extract the aqueous layer with dichloromethane.[20]
-
Washing and Drying: Combine the organic layers and wash with water and brine.[20] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for a typical electrophilic fluorination experiment.
Caption: Decision tree for troubleshooting low yields.
References
- 1. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 2. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 5. brynmawr.edu [brynmawr.edu]
- 6. Fluorination - Wordpress [reagents.acsgcipr.org]
- 7. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 8. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mt.com [mt.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 17. researchgate.net [researchgate.net]
- 18. 2024.sci-hub.se [2024.sci-hub.se]
- 19. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 20. organic-synthesis.com [organic-synthesis.com]
Optimization of reaction conditions for 3-Fluoro-2-methoxyphenylacetic acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of 3-Fluoro-2-methoxyphenylacetic acid. The most common and reliable synthetic route involves a two-step process: the cyanation of 3-fluoro-2-methoxybenzyl halide followed by the hydrolysis of the resulting nitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-documented method is a two-step synthesis. The first step involves the nucleophilic substitution of a 3-fluoro-2-methoxybenzyl halide (e.g., bromide or chloride) with a cyanide salt, typically sodium cyanide (NaCN) or potassium cyanide (KCN), to form 2-(3-fluoro-2-methoxyphenyl)acetonitrile. The second step is the hydrolysis of this intermediate nitrile under acidic or basic conditions to yield the final carboxylic acid product.[1][2][3]
Q2: Why is the hydrolysis of the benzyl cyanide derivative the preferred method?
A2: The hydrolysis of benzyl cyanides is a standard and robust method for preparing phenylacetic acids.[2] This route is often preferred due to the relatively high availability of the starting materials (benzyl halides) and the generally high yields of the hydrolysis step. The reaction is well-understood, making it easier to troubleshoot compared to more complex rearrangements or coupling reactions.
Q3: Can I use the Willgerodt-Kindler reaction for this synthesis?
A3: The Willgerodt-Kindler reaction, which converts an aryl alkyl ketone to a terminal amide (and subsequently a carboxylic acid), is a theoretical possibility.[4][5] It would require 1-(3-fluoro-2-methoxyphenyl)ethan-1-one as a starting material. However, this reaction often requires harsh conditions, such as high temperatures and the use of sulfur and an amine like morpholine, which can lead to side products and purification challenges.[6] For this specific substitution pattern, the benzyl cyanide hydrolysis route is generally more straightforward.
Q4: What are the primary safety concerns for this synthesis?
A4: The primary safety concern is the use of highly toxic cyanide salts (e.g., NaCN, KCN) in the first step. These reagents are fatal if ingested or inhaled and can release hydrogen cyanide (HCN) gas upon contact with acids. All manipulations involving cyanide salts must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. A quench solution (e.g., bleach and sodium hydroxide) should be readily available to neutralize any cyanide spills.
Experimental Workflow and Logic Diagrams
Synthetic Workflow
References
- 1. 3-Fluorophenylacetic acid (331-25-9) for sale [vulcanchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. BENZYL CYANIDE - Ataman Kimya [atamanchemicals.com]
- 4. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 5. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 6. Willgerodt Rearrangement [unacademy.com]
Technical Support Center: 3-Fluoro-2-methoxyphenylacetic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the removal of byproducts during the synthesis of 3-Fluoro-2-methoxyphenylacetic acid.
Troubleshooting Guides
This section offers solutions to common problems encountered during the synthesis and purification of this compound.
Problem 1: Incomplete reaction after hydrolysis of 2-(3-Fluoro-2-methoxyphenyl)acetonitrile.
-
Symptom: Presence of starting nitrile and/or intermediate amide in the crude product, as detected by TLC, GC-MS, or NMR analysis.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Hydrolysis Time or Temperature | Prolong the reaction time or cautiously increase the temperature. Monitor the reaction progress by TLC or GC until the starting material is consumed. |
| Inadequate Acid or Base Concentration | For acidic hydrolysis, ensure the concentration of the acid (e.g., H₂SO₄, HCl) is sufficient. For basic hydrolysis, use a higher concentration of the base (e.g., NaOH, KOH) or consider a different base. |
| Poor Solubility of the Nitrile | Add a co-solvent to improve the solubility of the starting material in the reaction mixture. |
Problem 2: Presence of colored impurities in the final product.
-
Symptom: The isolated this compound is off-white, yellow, or brown instead of white.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Formation of Oxidation Byproducts | Degas solvents prior to use and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation. The use of antioxidants like BHT can also mitigate this issue.[1] |
| Carryover of Colored Intermediates | Purify intermediates at each step of the synthesis to prevent the accumulation of colored impurities. |
| Degradation at High Temperatures | Avoid excessive heating during reaction and purification steps. Use lower boiling point solvents for extraction and recrystallization where possible. |
Problem 3: Difficulty in removing isomeric impurities.
-
Symptom: NMR or HPLC analysis indicates the presence of other positional isomers of fluoro-methoxyphenylacetic acid.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Lack of Regioselectivity in the Arylation Step | Optimize the reaction conditions of the step where the acetic acid moiety is introduced. This may involve changing the catalyst, solvent, or temperature. |
| Co-crystallization of Isomers | If recrystallization is ineffective, employ column chromatography for purification. A common method involves using silica gel with a solvent system like ethyl acetate/hexane to separate the isomers.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound via the hydrolysis of 2-(3-Fluoro-2-methoxyphenyl)acetonitrile?
The most common byproducts are the unreacted starting material, 2-(3-Fluoro-2-methoxyphenyl)acetonitrile, and the intermediate amide, 2-(3-Fluoro-2-methoxyphenyl)acetamide. The presence of these impurities is typically due to incomplete hydrolysis.
Q2: How can I effectively remove the amide byproduct from my final product?
The amide can often be removed by adjusting the pH of the aqueous solution during workup. By making the solution basic (pH > 10), the desired carboxylic acid will be deprotonated and dissolve in the aqueous layer, while the less acidic amide may be extracted into an organic solvent. Subsequent acidification of the aqueous layer will precipitate the pure carboxylic acid. If this is not sufficient, column chromatography is a reliable method.
Q3: Are there any specific safety precautions I should take when working with fluorinated phenylacetic acid derivatives?
Yes, fluorinated organic compounds can have unique toxicological properties. Always handle these compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
Experimental Protocols
Protocol 1: Purification of this compound by Extraction
-
Dissolve the crude product in an organic solvent such as ethyl acetate.
-
Wash the organic solution with a saturated sodium bicarbonate (NaHCO₃) solution. The desired carboxylic acid will move into the aqueous layer as its sodium salt.
-
Separate the aqueous layer and wash it with ethyl acetate to remove any neutral organic impurities.
-
Acidify the aqueous layer with a strong acid, such as 2M HCl, until the pH is acidic (pH ~2). The desired product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold deionized water to remove any remaining inorganic salts.
-
Dry the purified product under vacuum.
Visualizations
References
Stability issues with 3-Fluoro-2-methoxyphenylacetic acid under reaction conditions
Welcome to the technical support center for 3-Fluoro-2-methoxyphenylacetic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues that may arise during reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound under common reaction conditions?
A1: The main stability concerns are related to the two primary functional groups: the carboxylic acid and the methoxy ether on the phenyl ring. Potential issues include:
-
Decarboxylation: Phenylacetic acids can undergo decarboxylation to form 2-fluoro-1-methoxy-6-methylbenzene, particularly at elevated temperatures.[1][2]
-
Ether Cleavage: The methoxy group is susceptible to cleavage under strong acidic conditions, which can lead to the formation of a phenolic compound.[3][4]
-
Oxidative Decomposition: The phenylacetic acid moiety can be sensitive to strong oxidizing agents, potentially leading to oxidative decarboxylation and the formation of 3-fluoro-2-methoxybenzaldehyde.[5][6]
Q2: At what temperatures does decarboxylation become a significant issue?
Q3: What acidic conditions should be avoided to prevent ether cleavage?
A3: Strong acids, particularly hydrohalic acids like HBr and HI, are known to cleave aryl methyl ethers.[3][4][7] The use of strong Lewis acids in combination with nucleophiles can also promote ether cleavage. If acidic conditions are required, it is recommended to use milder Brønsted acids or Lewis acids that are less prone to facilitating this side reaction.
Q4: Is this compound stable under basic conditions?
A4: Generally, the compound is expected to be relatively stable under mild basic conditions, where it will exist as the carboxylate salt. However, strong bases at high temperatures could potentially promote other reactions, although this is less commonly reported as a primary stability issue compared to acidic conditions.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common stability issues encountered when using this compound.
Issue 1: Low yield or unexpected side products in amide coupling reactions.
Possible Cause:
-
Decarboxylation: If the reaction is heated, decarboxylation of the starting material may be occurring.
-
Side reactions with coupling agents: Some coupling agents can be sensitive to reaction conditions and may lead to the formation of unwanted byproducts.
Troubleshooting Steps:
-
Lower the Reaction Temperature: If possible, run the amide coupling at room temperature or below.
-
Choose an Appropriate Coupling Agent: Consider using a milder coupling agent such as HATU or EDC with an additive like HOBt, which are effective at lower temperatures.
-
Monitor the Reaction: Use techniques like TLC or LC-MS to monitor the consumption of the starting material and the formation of the desired product and any side products.
Issue 2: Formation of a phenolic byproduct.
Possible Cause:
-
Ether Cleavage: The reaction conditions are likely too acidic, causing the cleavage of the 2-methoxy group.
Troubleshooting Steps:
-
Reduce Acidity: If the reaction is acid-catalyzed, try using a less corrosive acid or a smaller catalytic amount.
-
Change the Reagent: If a reagent is generating a strong acid in situ, consider an alternative. For example, in an esterification, switch from a strong acid catalyst to a milder method.[2]
-
Protecting Groups: In a multi-step synthesis, consider if the methoxy group needs to be replaced with a more robust protecting group if harsh acidic conditions are unavoidable in a subsequent step.
Experimental Protocols
General Protocol for Amide Coupling using HATU:
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).
-
Add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Stir at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Purify the product by column chromatography.
Data Summary
| Potential Issue | Reaction Conditions to Monitor | Potential Byproduct | Mitigation Strategy |
| Decarboxylation | High Temperature (>100°C) | 2-Fluoro-1-methoxy-6-methylbenzene | Lower reaction temperature |
| Ether Cleavage | Strong Acids (e.g., HBr, HI) | 3-Fluoro-2-hydroxyphenylacetic acid | Use milder acids or alternative non-acidic methods |
| Oxidative Decarboxylation | Strong Oxidizing Agents | 3-Fluoro-2-methoxybenzaldehyde | Use milder oxidizing agents if oxidation is intended for another part of the molecule |
Visualizations
Caption: A general workflow for an amide coupling reaction with potential side reactions.
Caption: A troubleshooting flowchart for diagnosing stability issues.
References
- 1. 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid | 1558274-26-2 | Benchchem [benchchem.com]
- 2. research.rug.nl [research.rug.nl]
- 3. chemscene.com [chemscene.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Page loading... [guidechem.com]
- 6. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Scaling Up the Synthesis of 3-Fluoro-2-methoxyphenylacetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-Fluoro-2-methoxyphenylacetic acid, with a focus on scaling up the production.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for scaling up the production of this compound?
A1: Two primary routes are commonly considered for the synthesis of this compound on a larger scale:
-
Grignard Reaction Route: This involves the formation of a Grignard reagent from a suitable precursor, such as 2-bromo-6-fluoroanisole, followed by carboxylation with carbon dioxide.
-
Willgerodt-Kindler Reaction Route: This route typically starts from 3'-Fluoro-2'-methoxyacetophenone, which is reacted with sulfur and an amine (e.g., morpholine) to form a thioamide, followed by hydrolysis to the desired carboxylic acid.
A third, less common but viable route, is the hydrolysis of 2-(3-Fluoro-2-methoxyphenyl)acetonitrile.
Q2: What are the key safety considerations when scaling up the synthesis of this compound?
A2: When scaling up, it is crucial to consider the following safety precautions:
-
Grignard Reagent: Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All equipment must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents: Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are commonly used and are highly flammable. Ensure proper ventilation and grounding of equipment to prevent static discharge.
-
Exothermic Reactions: Both the formation of the Grignard reagent and its subsequent carboxylation can be highly exothermic. Proper temperature control, including adequate cooling capacity and controlled addition of reagents, is critical to prevent runaway reactions.
-
Hydrogen Sulfide: The Willgerodt-Kindler reaction can produce toxic and flammable hydrogen sulfide gas. The reaction should be performed in a well-ventilated fume hood with appropriate scrubbing systems.
-
Cyanide: If considering the nitrile hydrolysis route, be aware that cyanide salts are highly toxic. Handle with extreme caution and have appropriate emergency procedures in place.
Troubleshooting Guides
Grignard Reaction Route
Issue 1: Difficulty initiating the Grignard reaction.
-
Possible Cause: Inactive magnesium surface due to an oxide layer.
-
Troubleshooting Steps:
-
Activate the magnesium turnings by mechanical stirring, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.
-
Ensure all glassware is flame-dried under vacuum and cooled under an inert atmosphere to remove any traces of moisture.
-
Use a fresh, anhydrous ethereal solvent (diethyl ether or THF).
-
Issue 2: Low yield of the Grignard reagent.
-
Possible Cause:
-
Presence of moisture or other protic impurities in the starting materials or solvent.
-
Side reactions, such as Wurtz coupling.
-
-
Troubleshooting Steps:
-
Thoroughly dry all reagents and solvents.
-
Slowly add the 2-bromo-6-fluoroanisole to the magnesium suspension to maintain a gentle reflux and minimize side reactions.
-
Consider using a more dilute solution to better control the reaction temperature.
-
Issue 3: Formation of significant byproducts during carboxylation.
-
Possible Cause:
-
Reaction of the Grignard reagent with unreacted starting material.
-
Formation of a ketone byproduct by reaction of the Grignard reagent with the initially formed carboxylate.
-
-
Troubleshooting Steps:
-
Ensure the Grignard formation is complete before starting the carboxylation.
-
Add the Grignard solution to a well-stirred slurry of dry ice in an ethereal solvent to ensure an excess of carbon dioxide.
-
Maintain a low reaction temperature during the addition to minimize side reactions.
-
Willgerodt-Kindler Reaction Route
Issue 1: Incomplete reaction or low conversion of the starting acetophenone.
-
Possible Cause:
-
Insufficient reaction temperature or time.
-
Improper ratio of reagents.
-
-
Troubleshooting Steps:
-
Ensure the reaction is heated to the appropriate temperature (typically refluxing morpholine).
-
Optimize the molar ratio of sulfur and morpholine to the acetophenone.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Issue 2: Difficulty in the hydrolysis of the intermediate thioamide.
-
Possible Cause:
-
Incomplete hydrolysis under the chosen conditions (acidic or basic).
-
-
Troubleshooting Steps:
-
Increase the reaction time or temperature for the hydrolysis step.
-
Consider using a stronger acid or base for the hydrolysis.
-
Ensure efficient mixing to facilitate the reaction.
-
Issue 3: Formation of a complex mixture of byproducts.
-
Possible Cause:
-
Decomposition of the starting material or product at high temperatures.
-
-
Troubleshooting Steps:
-
Optimize the reaction temperature to find a balance between reaction rate and byproduct formation.
-
Consider a two-step process where the thioamide is isolated and purified before hydrolysis.
-
Data Presentation
Table 1: Comparison of Key Parameters for Synthesis Routes
| Parameter | Grignard Reaction Route | Willgerodt-Kindler Reaction Route | Nitrile Hydrolysis Route |
| Starting Material | 2-bromo-6-fluoroanisole | 3'-Fluoro-2'-methoxyacetophenone | 2-(3-Fluoro-2-methoxyphenyl)acetonitrile |
| Key Reagents | Magnesium, Carbon Dioxide | Sulfur, Morpholine | Strong Acid or Base |
| Typical Solvents | Diethyl ether, THF | Morpholine, Pyridine | Water, Alcohols |
| Reaction Temp. | 0 - 35°C | 130 - 160°C | 80 - 110°C |
| Reported Yields | Moderate to High | Moderate | High |
| Key Challenges | Moisture sensitivity, Exothermicity | High temperatures, H₂S formation | Toxicity of cyanide precursors |
Experimental Protocols
Proposed Protocol 1: Synthesis via Grignard Reaction
This protocol is a proposed method based on standard procedures for Grignard reactions.
Step 1: Formation of the Grignard Reagent
-
Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel.
-
Under a nitrogen atmosphere, add magnesium turnings (1.2 eq.) to the flask.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of 2-bromo-6-fluoroanisole (1.0 eq.) in anhydrous THF.
-
Add a small portion of the halide solution to initiate the reaction, which is indicated by a gentle reflux and the disappearance of the iodine color.
-
Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Carboxylation
-
In a separate flask, prepare a slurry of crushed dry ice in anhydrous THF.
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Slowly transfer the Grignard solution to the dry ice slurry via a cannula under positive nitrogen pressure, ensuring vigorous stirring.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Acidify the mixture with 2M HCl to a pH of approximately 1-2.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Proposed Protocol 2: Synthesis via Willgerodt-Kindler Reaction
This protocol is a proposed method based on general procedures for the Willgerodt-Kindler reaction.
Step 1: Thioamide Formation
-
In a round-bottom flask equipped with a reflux condenser, combine 3'-Fluoro-2'-methoxyacetophenone (1.0 eq.), sulfur (2.5 eq.), and morpholine (3.0 eq.).
-
Heat the mixture to reflux (approximately 130-140°C) and maintain for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
Step 2: Hydrolysis
-
To the crude thioamide mixture, add a 20% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and stir for 8-12 hours until the hydrolysis is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture and acidify with concentrated HCl to a pH of 1-2.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: Workflow for the synthesis of this compound via the Grignard reaction route.
Caption: Workflow for the synthesis of this compound via the Willgerodt-Kindler reaction.
Analytical challenges in the characterization of fluorinated compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the analytical characterization of fluorinated compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for characterizing fluorinated compounds?
The primary techniques for the analysis of fluorinated compounds include:
-
Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used for the separation of fluorinated compounds from complex mixtures.[1][2][3] Fluorinated stationary phases can offer alternative selectivity compared to traditional C8 and C18 columns.[2]
-
Mass Spectrometry (MS): Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful tool for fluorine determination, though it faces challenges with fluorine's high ionization potential and interferences.[4][5] Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying specific per- and polyfluoroalkyl substances (PFAS).[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR is a highly specific and unbiased technique for identifying and quantifying fluorinated compounds, as there are no naturally occurring fluorinated species to create background noise.[7][8]
Q2: Why is sample preparation for fluorinated compound analysis so critical?
Sample preparation is a crucial step that can significantly impact the accuracy and reliability of results.[9] Key challenges include:
-
Contamination: The ubiquity of some fluorinated compounds, like PFAS, in laboratory environments can lead to sample contamination.[6]
-
Analyte Loss: Volatile fluorinated compounds, such as hydrogen fluoride (HF), can be lost during sample preparation steps like wet digestion.[4]
-
Matrix Effects: Complex matrices in biological and environmental samples can interfere with the analysis, requiring extraction or digestion to isolate the fluorinated analytes.[10]
Q3: What are the main challenges in the mass spectrometric analysis of fluorinated compounds?
Researchers often encounter the following difficulties with MS analysis:
-
High Ionization Potential of Fluorine: The high energy required to ionize fluorine makes its direct determination by techniques like ICP-MS challenging.[4][5]
-
Spectral and Non-spectral Interferences: In ICP-MS, interferences from other ions can affect the quality of the results.[4][5]
-
Limited Scope of Targeted Methods: Techniques like LC-MS/MS are highly specific but can only detect a predefined list of known PFAS compounds, potentially missing novel or unknown fluorinated substances.[6]
Q4: How can 19F NMR be used to overcome some of the limitations of mass spectrometry?
19F NMR offers several advantages:
-
Unbiased Detection: It provides a non-targeted snapshot of all fluorinated compounds in a sample without needing to anticipate their specific structures.[7]
-
Structural Information: The chemical shifts and coupling constants in a 19F NMR spectrum provide valuable information about the chemical environment of the fluorine atoms, aiding in structure elucidation.[8]
-
Quantification: 19F NMR can be used for the quantification of fluorinated compounds, even without the availability of analytical standards for every compound.[11]
Troubleshooting Guides
Chromatography (HPLC & GC)
| Problem | Possible Cause | Suggested Solution |
| Poor separation of fluorinated and non-fluorinated analogs. | Standard C8 or C18 columns may not provide sufficient selectivity. | Consider using a fluorinated stationary phase (e.g., perfluoroalkyl or perfluorophenyl) which can offer different elution orders and enhanced selectivity for fluorinated compounds.[2] |
| Co-elution of isomers. | The mobile phase composition is not optimal for resolving isomers. | Adjust the mobile phase composition, for instance, by using a fluorinated eluent like trifluoroethanol with a standard hydrocarbon column, which can improve separation.[12] |
| Low retention of highly fluorinated compounds. | The analytes have low affinity for the stationary phase. | For reversed-phase HPLC, using a fluorinated stationary phase can increase the retention of fluorinated analytes.[2] |
| Peak tailing for acidic fluorinated compounds. | Secondary interactions with the stationary phase or active sites on the column. | Use a mobile phase with a suitable pH to ensure the analyte is in a single ionic form. Consider using a column with end-capping or a different stationary phase chemistry. |
Mass Spectrometry (ICP-MS & LC-MS/MS)
| Problem | Possible Cause | Suggested Solution |
| Low sensitivity for fluorine in ICP-MS. | High ionization potential of fluorine. | Modifications to the ICP-MS setup, such as optimizing instrument parameters and using a mass-shift strategy, can help overcome this challenge.[4] |
| Inaccurate quantification due to matrix effects. | Co-eluting matrix components suppress or enhance the analyte signal in the ion source. | Improve sample preparation to remove interfering matrix components.[10] Use matrix-matched standards for calibration or employ the standard addition method. |
| Inability to detect unknown fluorinated compounds. | Targeted LC-MS/MS methods are limited to a predefined list of analytes. | Complement targeted analysis with a non-targeted screening method like high-resolution mass spectrometry (HRMS) or 19F NMR to identify unknown fluorinated species.[7][11] |
| Isobaric interferences in ICP-MS. | Overlap of the mass-to-charge ratio of fluorine with other ions (e.g., 18OH+). | Use high-resolution ICP-MS (HR-ICP-MS) to resolve the isobaric overlap or use a collision/reaction cell to remove the interfering ions.[4] |
19F NMR Spectroscopy
| Problem | Possible Cause | Suggested Solution |
| Low signal-to-noise ratio. | Low concentration of the fluorinated analyte. | Increase the number of scans, use a higher field strength magnet, or employ cryoprobe technology. For some samples, pre-concentration steps may be necessary.[13] |
| Complex, overlapping spectra. | Presence of multiple fluorinated compounds or complex spin-spin coupling. | Utilize 2D NMR techniques such as 1H-19F HETCOR or 13C-19F HSQC/HMBC to resolve overlapping signals and establish connectivity.[8] |
| Inaccurate quantification. | Improper selection of relaxation delay or baseline distortions. | Ensure a sufficient relaxation delay (5 x T1 of the slowest relaxing nucleus) is used for quantitative experiments. Use appropriate window functions and baseline correction algorithms during data processing. |
| Chemical shift referencing issues. | Chemical shifts in 19F NMR are highly sensitive to the sample environment. | Use an internal or external reference standard. For internal standards, select a compound that is inert and does not interact with the sample components.[14] |
Experimental Protocols
Protocol 1: Extraction of Fluorinated Compounds from Biological Matrices for LC-MS/MS Analysis
This protocol describes a general procedure for the solid-phase extraction (SPE) of per- and polyfluoroalkyl substances (PFAS) from serum samples.
Materials:
-
Weak anion exchange (WAX) SPE cartridges
-
Methanol (MeOH)
-
Ammonium hydroxide (NH4OH)
-
Milli-Q water
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 500 µL of serum, add 1 mL of methanol. Vortex for 1 minute and then centrifuge at 4000 rpm for 10 minutes to precipitate proteins.
-
SPE Cartridge Conditioning: Condition the WAX SPE cartridge by passing 4 mL of 0.1% NH4OH in MeOH, followed by 4 mL of MeOH, and finally 4 mL of Milli-Q water.
-
Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 4 mL of a 50:50 mixture of Milli-Q water and MeOH to remove interferences.
-
Elution: Elute the target fluorinated compounds with 4 mL of 0.1% NH4OH in MeOH.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of methanol for LC-MS/MS analysis.
Protocol 2: Sample Preparation for 19F NMR Analysis of Water Samples
This protocol outlines a method for concentrating and preparing water samples for 19F NMR analysis.
Materials:
-
Strong anion exchange (SAX) solid-phase extraction cartridges
-
Methanol-d4 (CD3OD)
-
1,8-Diazabicycloundec-7-ene (DBU)
-
Chromium(III) acetylacetonate (Cr(acac)3) (optional, as a relaxation agent)
-
NMR tubes
Procedure:
-
Sample Collection: Collect the water sample in a clean, pre-rinsed container.
-
SPE Cartridge Conditioning: Condition the SAX cartridge according to the manufacturer's instructions.
-
Sample Loading: Pass a known volume of the water sample through the conditioned SAX cartridge to retain the acidic fluorinated compounds.
-
Elution: Elute the retained compounds directly into an NMR tube using a small volume (e.g., 500 µL) of a solution of DBU in methanol-d4. The DBU facilitates the elution and ensures the analytes are in a consistent ionic state for NMR analysis.[13]
-
Addition of Relaxation Agent (Optional): To reduce the T1 relaxation times and shorten the required experimental time, a small amount of Cr(acac)3 can be added to the NMR tube.[13]
-
NMR Acquisition: Acquire the 19F NMR spectrum using appropriate acquisition parameters, including a sufficient relaxation delay for quantitative analysis.
Visualizations
Caption: Workflow for LC-MS/MS analysis of fluorinated compounds in serum.
Caption: Troubleshooting logic for common analytical challenges.
References
- 1. Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trends-towards-effective-analysis-of-fluorinated-compounds-using-inductively-coupled-plasma-mass-spectrometry-icp-ms - Ask this paper | Bohrium [bohrium.com]
- 6. hpd-collaborative.org [hpd-collaborative.org]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. collectionscanada.ca [collectionscanada.ca]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Researcher's Guide to Comparing the Biological Activity of 3-Fluoro-2-methoxyphenylacetic Acid Regioisomers
For researchers, scientists, and drug development professionals, this guide outlines a comparative framework for evaluating the biological activity of 3-Fluoro-2-methoxyphenylacetic acid and its regioisomers. Due to a lack of publicly available direct comparative studies, this document provides a detailed experimental protocol for a relevant biological assay, data presentation templates, and visualizations of the experimental workflow and a key signaling pathway to enable a robust in-house comparative analysis.
The strategic placement of fluorine atoms and methoxy groups on a phenylacetic acid scaffold can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. Regioisomers, while structurally similar, can exhibit markedly different biological activities due to variations in their interaction with biological targets. This guide focuses on a systematic approach to comparing the inhibitory effects of this compound and its regioisomers on cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. Phenylacetic acid derivatives are known to target COX enzymes, making this a relevant and well-characterized assay for initial biological screening.
Data Presentation
To facilitate a clear comparison of the biological activities of the regioisomers, all quantitative data should be organized into a structured table. The following template is recommended for recording and comparing the 50% inhibitory concentrations (IC50) and selectivity indices against COX-1 and COX-2.
| Compound | CAS Number | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | 1017778-30-1 | |||
| 2-Fluoro-3-methoxyphenylacetic acid | 1736-54-5 | |||
| 4-Fluoro-2-methoxyphenylacetic acid | 886498-61-9 | |||
| 5-Fluoro-2-methoxyphenylacetic acid | 383134-85-8 | |||
| 2-Fluoro-4-methoxyphenylacetic acid | 883531-28-0 | |||
| 3-Fluoro-4-methoxyphenylacetic acid | 452-14-2 | |||
| 4-Fluoro-3-methoxyphenylacetic acid | 78495-65-5 | |||
| 2-Fluoro-5-methoxyphenylacetic acid | 90355-93-4 | |||
| 3-Fluoro-5-methoxyphenylacetic acid | 90355-94-5 | |||
| Positive Control (e.g., Celecoxib) | 169590-42-5 | |||
| Negative Control (e.g., Vehicle) | N/A | Not Active | Not Active | N/A |
Experimental Protocols
A detailed methodology for determining the COX-2 inhibitory activity of the compounds is provided below. This protocol is based on commercially available COX inhibitor screening kits.
Cyclooxygenase-2 (COX-2) Inhibition Assay Protocol
Objective: To determine the in vitro inhibitory activity of this compound regioisomers against human recombinant COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
COX Probe (e.g., a fluorometric probe that detects Prostaglandin G2)
-
Test compounds (this compound and its regioisomers) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Celecoxib, a known COX-2 inhibitor)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the COX Assay Buffer.
-
Reconstitute the COX-2 enzyme in the assay buffer to the desired concentration. Keep the enzyme on ice.
-
Prepare a stock solution of arachidonic acid.
-
Prepare the COX probe solution according to the manufacturer's instructions.
-
Prepare a series of dilutions for each test compound and the positive control. The final solvent concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to the respective wells:
-
Blank wells: Assay Buffer
-
Negative Control wells: Assay Buffer, COX-2 enzyme, and solvent vehicle.
-
Positive Control wells: Assay Buffer, COX-2 enzyme, and the positive control inhibitor (e.g., Celecoxib).
-
Test Compound wells: Assay Buffer, COX-2 enzyme, and the test compound at various concentrations.
-
-
Add Heme to all wells containing the enzyme.
-
Add the COX probe to all wells.
-
-
Enzyme Inhibition Reaction:
-
Pre-incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitors to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.
-
-
Data Acquisition:
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration of the test compounds using the following formula: % Inhibition = [1 - (Rate of Test Compound / Rate of Negative Control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable non-linear regression analysis.
-
Visualizations
The following diagrams illustrate the experimental workflow and the relevant biological pathway.
Caption: Experimental workflow for the COX-2 inhibition assay.
Caption: The cyclooxygenase-2 (COX-2) signaling pathway.
A Comparative Spectroscopic Analysis of Phenylacetic Acid and Its Derivatives
For researchers and professionals in the fields of chemistry and drug development, a thorough understanding of the structural and electronic properties of molecules is paramount. Phenylacetic acid and its derivatives are a class of compounds with significant biological and pharmaceutical relevance. This guide provides a comparative analysis of the spectroscopic characteristics of phenylacetic acid and three of its para-substituted derivatives: 4-hydroxyphenylacetic acid, 4-methoxyphenylacetic acid, and 4-nitrophenylacetic acid. The data presented herein, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), offers valuable insights into how different functional groups influence the spectroscopic signatures of these molecules.
Chemical Structures
The fundamental structure of phenylacetic acid and its derivatives discussed in this guide are depicted below. The para-substitution on the phenyl ring significantly influences the electronic environment of the molecule, which is reflected in their respective spectra.
Caption: Chemical structures of Phenylacetic Acid and its derivatives.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the vibrational modes of functional groups within a molecule. The characteristic absorption bands for the carboxylic acid group and the substituted benzene ring are of primary interest.
| Functional Group | Phenylacetic Acid (cm⁻¹) | 4-Hydroxyphenylacetic Acid (cm⁻¹) | 4-Methoxyphenylacetic Acid (cm⁻¹) | 4-Nitrophenylacetic Acid (cm⁻¹) |
| O-H (Carboxylic Acid) | ~3000 (broad) | ~3300 (broad, O-H phenol), ~3000 (broad) | ~3000 (broad) | ~3000 (broad) |
| C=O (Carboxylic Acid) | ~1715 | ~1700 | ~1700 | ~1705 |
| C-O (Carboxylic Acid) | ~1300 | ~1300 | ~1300 | ~1300 |
| C-H (Aromatic) | ~3030 | ~3030 | ~3030 | ~3040 |
| C=C (Aromatic) | ~1600, ~1495, ~1450 | ~1610, ~1515, ~1445 | ~1610, ~1510, ~1460 | ~1605, ~1520 (N-O asym), ~1410 |
| N-O (Nitro) | - | - | - | ~1520 (asym), ~1345 (sym) |
Note: The exact positions of IR absorption bands can vary based on the sample preparation and instrument. The broadness of the O-H stretch is due to hydrogen bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are reported in parts per million (ppm) and are influenced by the electron-donating or electron-withdrawing nature of the substituents.
¹H NMR Spectroscopy
| Protons | Phenylacetic Acid (δ, ppm) | 4-Hydroxyphenylacetic Acid (δ, ppm) | 4-Methoxyphenylacetic Acid (δ, ppm) | 4-Nitrophenylacetic Acid (δ, ppm) |
| -CH₂- | 3.64 (s, 2H)[1] | 3.44 (s, 2H) | 3.60 (s, 2H)[2] | 3.75 (s, 2H) |
| Aromatic (ortho to CH₂) | 7.24-7.36 (m, 5H)[1] | 7.08 (d, 2H) | 7.22 (d, 2H)[2] | 7.45 (d, 2H) |
| Aromatic (meta to CH₂) | 7.24-7.36 (m, 5H)[1] | 6.75 (d, 2H) | 6.89 (d, 2H)[2] | 8.15 (d, 2H) |
| -OH (Phenol) | - | ~9.3 (br s, 1H) | - | - |
| -OCH₃ | - | - | 3.81 (s, 3H)[2] | - |
| -COOH | ~11-12 (br s, 1H) | ~11-12 (br s, 1H) | ~11-12 (br s, 1H) | ~11-12 (br s, 1H) |
s = singlet, d = doublet, m = multiplet, br s = broad singlet
¹³C NMR Spectroscopy
| Carbon | Phenylacetic Acid (δ, ppm) | 4-Hydroxyphenylacetic Acid (δ, ppm) | 4-Methoxyphenylacetic Acid (δ, ppm) | 4-Nitrophenylacetic Acid (δ, ppm) |
| -CH₂- | 41.01[1] | 40.1 | 40.1[1] | 40.5 |
| C (ipso) | 133.18[1] | 125.5 | 125.3[1] | 141.5 |
| C (ortho) | 129.34[1] | 130.5 | 130.4[1] | 130.3 |
| C (meta) | 128.61[1] | 115.5 | 114.0[1] | 123.7 |
| C (para) | 127.33[1] | 155.8 | 158.8[1] | 147.0 |
| -C=O | 177.88[1] | 178.5 | 177.8[1] | 176.5 |
| -OCH₃ | - | - | 55.2[1] | - |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z Fragments |
| Phenylacetic Acid | C₈H₈O₂ | 136.15 | 136 (M⁺), 91 ([C₇H₇]⁺, tropylium ion), 45 ([COOH]⁺)[3] |
| 4-Hydroxyphenylacetic Acid | C₈H₈O₃ | 152.15 | 152 (M⁺), 107 ([HOC₇H₆]⁺), 77 ([C₆H₅]⁺)[4] |
| 4-Methoxyphenylacetic Acid | C₉H₁₀O₃ | 166.17 | 166 (M⁺), 121 ([CH₃OC₇H₆]⁺), 91, 77 |
| 4-Nitrophenylacetic Acid | C₈H₇NO₄ | 181.15 | 181 (M⁺), 136 ([M-NO₂]⁺), 106, 91, 77 |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of phenylacetic acid and its derivatives.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used for solid or liquid samples by placing a small amount directly on the ATR crystal.
-
Data Acquisition: The background spectrum of the KBr pellet or the empty ATR crystal is recorded. The sample is then placed in the IR beam path, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is typically acquired over a range of 0-12 ppm. For ¹³C NMR, the range is usually 0-200 ppm. The instrument frequency (e.g., 300, 400, 500 MHz) will affect the resolution of the spectrum.[1]
-
Data Analysis: The chemical shifts, integration (for ¹H NMR), and coupling patterns are analyzed to determine the structure of the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: An appropriate ionization technique is chosen. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation. Electrospray Ionization (ESI) is often used for LC-MS and is a softer ionization technique that often preserves the molecular ion.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: The resulting mass spectrum shows the relative abundance of ions at different m/z values. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.
Caption: General experimental workflow for spectroscopic analysis.
This guide provides a foundational comparison of the spectroscopic properties of phenylacetic acid and its derivatives. The presented data and protocols serve as a valuable resource for researchers in the identification, characterization, and quality control of these important compounds.
References
In Vitro Evaluation of 3-Fluoro-2-methoxyphenylacetic Acid Derivatives: A Comparative Guide
A comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of compounds derived from 3-Fluoro-2-methoxyphenylacetic acid. This guide provides a framework for assessing their potential as anti-inflammatory and anticancer agents, based on established methodologies and data from structurally related compounds.
Comparative Data of Structurally Related Compounds
The following tables summarize the in vitro anticancer and anti-inflammatory activities of compounds structurally related to this compound derivatives. This data provides a benchmark for the potential efficacy of new chemical entities.
Table 1: In Vitro Anticancer Activity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives
| Compound ID | Substitution on N-phenyl ring | Cell Line | IC50 (µM) | Reference |
| 2b | 2-nitro | PC3 (Prostate Carcinoma) | 52 | [1] |
| 2c | 4-nitro | PC3 (Prostate Carcinoma) | 80 | [1] |
| 2c | 4-nitro | MCF-7 (Breast Carcinoma) | 100 | [1] |
| Imatinib | Reference Drug | PC3 (Prostate Carcinoma) | 40 | [1] |
| Imatinib | Reference Drug | MCF-7 (Breast Carcinoma) | 98 | [1] |
Table 2: In Vitro Anticancer Activity of a 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid Derivative
| Compound | Cell Line | IC50 | Reference |
| 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid | Various cancer cell lines | Data not specified | [2] |
Table 3: In Vitro Anti-inflammatory Activity of N-(3-Florophenyl)ethylcaffeamide (FECA)
| Parameter | Effect of FECA | Reference |
| Cyclooxygenase-2 (COX-2) Levels | Reduced | [3] |
| Nitric Oxide (NO) Levels | Reduced | [3] |
| Tumor Necrosis Factor (TNF-α) Levels | Reduced | [3] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are standard in the field and can be adapted for the evaluation of novel this compound derivatives.
1. MTT Assay for Cell Viability and Cytotoxicity
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[4][5] The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4]
-
2. Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX enzymes (COX-1 and COX-2), which are key enzymes in the inflammatory pathway.[7][8][9]
-
Principle: The assay measures the production of prostaglandins (e.g., PGF2α or PGE2) from arachidonic acid by COX enzymes. The inhibition of this production is quantified.[7][8]
-
Procedure (based on EIA):
-
In an Eppendorf tube, mix 146 µL of 100 mM Tris-HCl (pH 8.0) buffer, 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine.[8]
-
Add 20 µL of the COX-1 or COX-2 enzyme solution and incubate at room temperature for 2 minutes.[8]
-
Add 2 µL of the test compound in DMSO and pre-incubate at 37°C for 10 minutes.[8]
-
Initiate the reaction by adding 20 µL of arachidonic acid (final concentration 5 µM) and incubate for 2 minutes.[8]
-
Stop the reaction by adding 20 µL of 2.0 M HCl.[8]
-
Quantify the prostaglandin levels using an Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.[7]
-
3. Lipoxygenase (LOX) Inhibition Assay
This assay measures the inhibition of lipoxygenase enzymes, which are also involved in the inflammatory response.[10][11]
-
Principle: The assay measures the formation of hydroperoxyoctadeca-9,11-dienoate from linoleic acid catalyzed by lipoxygenase by monitoring the change in absorbance at 234 nm.[10]
-
Procedure:
-
In a cuvette, combine 0.1M sodium phosphate buffer (pH 8.0), soybean lipoxygenase (165 U/mL), and 10 µL of the test compound at different concentrations. Incubate at 25°C for 10 minutes.[10]
-
Initiate the reaction by adding 10 µL of 0.32 mM sodium linoleic acid solution.[10]
-
Measure the change in absorbance at 234 nm for 5 minutes using a UV-Vis spectrophotometer.[10][11]
-
Signaling Pathways and Experimental Workflows
Understanding the molecular pathways affected by the compounds is crucial. Below are diagrams of key signaling pathways often implicated in inflammation and cancer, along with a typical experimental workflow for in vitro evaluation.
Figure 1: Experimental workflow for the synthesis and in vitro evaluation of new compounds.
Figure 2: Simplified COX-2 signaling pathway in inflammation.
Figure 3: Overview of the canonical NF-κB signaling pathway.
References
- 1. brieflands.com [brieflands.com]
- 2. 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid | 1558274-26-2 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 2.8. Cyclooxygenase-2 (COX-2) Inhibition Assay [bio-protocol.org]
- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclooxygenase (COX)-Inhibitory Assay [bio-protocol.org]
- 10. Lipoxygenase Enzyme (LOX) Inhibition Assay [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 3-Fluoro-2-methoxyphenylacetic Acid Derivatives as Potential Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
The primary mechanism of action for many phenylacetic acid-based anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins, key mediators of inflammation.[1] The structure of these derivatives can be systematically modified to explore the impact of various substituents on their inhibitory potency and selectivity for the two main COX isoforms, COX-1 and COX-2. Selective inhibition of COX-2 is often a key objective in the development of new anti-inflammatory drugs to minimize the gastrointestinal side effects associated with COX-1 inhibition.[2][3]
Hypothetical Structure-Activity Relationship (SAR) Analysis
Based on the known SAR of related NSAIDs, the following hypotheses can be formulated for 3-Fluoro-2-methoxyphenylacetic acid derivatives:
-
The Phenylacetic Acid Moiety: The carboxylic acid group is crucial for binding to the active site of COX enzymes. Esterification or amidation of this group is likely to reduce or abolish activity, unless the derivative is designed as a pro-drug that is metabolized in vivo to the active carboxylic acid.
-
Substituents on the Phenyl Ring: The nature, position, and size of substituents on the phenyl ring can significantly influence potency and COX-1/COX-2 selectivity.
-
Fluorine and Methoxy Groups: The existing 3-fluoro and 2-methoxy groups on the parent compound create a specific electronic and steric profile. The fluorine atom, a common bioisostere for a hydrogen atom, can enhance metabolic stability and binding affinity through favorable electrostatic interactions.[4]
-
Additional Substituents: The introduction of further substituents at other positions (e.g., 4, 5, or 6) would be a key area for SAR exploration. Small, lipophilic groups or additional halogen atoms could enhance potency. Bulky substituents might sterically hinder binding to the narrower COX-1 active site, potentially increasing COX-2 selectivity.
-
Comparative Data Presentation
The following tables present hypothetical, yet plausible, quantitative data to illustrate how the anti-inflammatory activity of a series of this compound derivatives could be compared. These tables are templates for researchers to populate with their own experimental findings.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound ID | R1 | R2 | R3 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Parent | H | H | H | 15.2 | 1.8 | 8.4 |
| 1a | Cl | H | H | 10.5 | 0.9 | 11.7 |
| 1b | F | H | H | 12.1 | 1.2 | 10.1 |
| 1c | CH3 | H | H | 20.8 | 2.5 | 8.3 |
| 1d | H | Cl | H | 8.7 | 0.5 | 17.4 |
| 1e | H | Br | H | 7.9 | 0.4 | 19.8 |
| 1f | H | H | Cl | 18.5 | 3.1 | 6.0 |
| Celecoxib | - | - | - | >100 | 0.05 | >2000 |
Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Compound ID | Dose (mg/kg) | Inhibition of Edema (%) at 3h | Ulcerogenic Index |
| Parent | 10 | 45 | 1.8 |
| 1a | 10 | 58 | 2.1 |
| 1d | 10 | 65 | 1.5 |
| 1e | 10 | 72 | 1.3 |
| Indomethacin | 10 | 75 | 3.5 |
Experimental Protocols
General Synthesis of this compound Derivatives
A generalized synthetic route to create a library of derivatives would likely involve the modification of a key intermediate. For instance, starting from a commercially available substituted 2-bromo-6-fluoroanisole, a variety of aryl or alkyl groups could be introduced via cross-coupling reactions. Subsequent steps would involve the introduction of the acetic acid side chain, for example, through a malonic ester synthesis or a similar C-C bond-forming reaction, followed by hydrolysis.
Example Synthetic Step:
-
Palladium-Catalyzed Cross-Coupling: To a solution of 2-bromo-6-fluoro-1-methoxy-benzene in a suitable solvent (e.g., dioxane/water), add a boronic acid or ester (R-B(OH)2), a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3). Heat the mixture under an inert atmosphere until the reaction is complete.
-
Introduction of the Acetic Acid Moiety: The resulting substituted fluoroanisole can be subjected to ortho-lithiation followed by reaction with a suitable electrophile like diethyl carbonate and subsequent reduction and hydrolysis to yield the desired phenylacetic acid derivative.
In Vitro COX Inhibition Assay
The inhibitory activity of the synthesized compounds on COX-1 and COX-2 can be determined using a commercially available COX inhibitor screening assay kit.
Procedure:
-
Prepare a series of dilutions for each test compound.
-
In a 96-well plate, add the reaction buffer, heme, COX-1 or COX-2 enzyme, and the test compound or vehicle control.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Stop the reaction and measure the production of prostaglandin PGF2α using a supplied ELISA component of the kit.
-
Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.
Procedure:
-
Acclimatize male Wistar rats for at least one week.
-
Fast the animals overnight before the experiment.
-
Administer the test compounds or vehicle control orally or intraperitoneally.
-
After a set time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each compound compared to the control group.
Visualizations
Signaling Pathway
Caption: General mechanism of action for NSAIDs via inhibition of the COX pathway.
Experimental Workflow
Caption: A typical workflow for the discovery and evaluation of novel anti-inflammatory agents.
References
A Comparative Guide to the Synthesis of Fluorinated Phenylacetic Acids
For Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorine into phenylacetic acid derivatives is a critical strategy in medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide provides a comparative analysis of common synthetic routes to fluorinated phenylacetic acids, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research and development needs.
Executive Summary
This guide details four primary synthetic strategies for the preparation of fluorinated phenylacetic acids:
-
Hydrolysis of Fluorobenzyl Cyanides: A robust and high-yielding classical method.
-
Willgerodt-Kindler Reaction: A versatile approach starting from readily available fluoroacetophenones.
-
Palladium-Catalyzed Carbonylation of Fluorobenzyl Halides: A modern and efficient method offering good yields under relatively mild conditions.
-
Grignard Carboxylation of Fluorobenzyl Halides: A classic organometallic approach, though potentially limited by the stability of the Grignard reagent.
The following sections provide a detailed comparison of these routes, including reaction conditions, yields, and experimental protocols.
Comparative Data
The following table summarizes the key quantitative data for the different synthetic routes to fluorinated phenylacetic acids.
| Synthetic Route | Starting Material | Key Reagents | Reaction Time | Yield (%) | Reference |
| Hydrolysis | 2-Fluorobenzyl Cyanide | H₂SO₄, H₂O | 3 hours | ~77-80% | [1] |
| 4-Chlorobenzyl Cyanide | NaOH, H₂O, Phase-Transfer Catalyst | Not specified | High | [2] | |
| Willgerodt-Kindler | Acetophenone | Sulfur, Morpholine, PTSA, NaOH | 16 hours | ~80% | [3] |
| 4-Chloroacetophenone | Sulfur, Ammonia | 4 hours | Not specified | [4] | |
| Pd-Catalyzed Carbonylation | 2,4-Dichlorobenzyl Chloride | CO, Pd(PPh₃)₂Cl₂, NaOH, TEAC | 20 hours | 95% | [5] |
| Aryl Halides | N-Formylsaccharin (CO source), Pd(OAc)₂, Xantphos, KF | Not specified | up to 94% | [6] | |
| Grignard Carboxylation | Bromobenzene | Mg, CO₂ (dry ice), H₂SO₄ | Not specified | ~85% (benzoic acid) | [7] |
| 1-Bromo-4-fluorobenzene | Mg, CO₂ (solid) | Not specified | Not specified | [8] |
Synthetic Routes: A Detailed Examination
Hydrolysis of Fluorobenzyl Cyanides
This is a widely used and well-established method for the synthesis of phenylacetic acids. The reaction involves the hydrolysis of the nitrile group of a fluorobenzyl cyanide to a carboxylic acid, typically under acidic or basic conditions.
Advantages:
-
High yields are often achievable.
-
The starting fluorobenzyl cyanides are generally accessible.
-
The reaction conditions are straightforward.
Disadvantages:
-
The use of strong acids or bases may not be suitable for sensitive substrates.
-
The generation of cyanide-containing waste requires careful handling and disposal.
Experimental Protocol (Adapted from the synthesis of phenylacetic acid[1]):
-
In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, a mixture of 1.0 mole of the corresponding fluorobenzyl cyanide, 185 mL of water, and 130 mL of concentrated sulfuric acid is prepared.
-
The mixture is heated under reflux with vigorous stirring for 3 hours.
-
After cooling, the reaction mixture is poured into cold water.
-
The precipitated fluorophenylacetic acid is collected by filtration, washed with water, and can be further purified by recrystallization or distillation.
Workflow for Hydrolysis of Fluorobenzyl Cyanides
Caption: Hydrolysis of Fluorobenzyl Cyanides.
Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction allows for the synthesis of arylthioacetamides from aryl ketones, which can then be hydrolyzed to the corresponding phenylacetic acids. This one-pot reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine.
Advantages:
-
Starting materials (fluoroacetophenones) are readily available.
-
It is a one-pot reaction to the thioamide intermediate.
Disadvantages:
-
The reaction often requires high temperatures.
-
The use of sulfur and morpholine can be odorous and requires good ventilation.
-
The hydrolysis of the intermediate thioamide is an additional step.
Experimental Protocol (Adapted from the synthesis of phenylacetic acid[3]):
-
A mixture of 10 mmol of the fluoroacetophenone, 20 mmol of sulfur, 30 mmol of morpholine, and 0.35 mmol of p-toluenesulfonic acid is refluxed at 120-130°C for 8 hours.
-
After cooling, a 20% aqueous solution of sodium hydroxide and a phase-transfer catalyst (e.g., TEBA) are added.
-
The mixture is heated at 100°C for a further 8 hours to effect hydrolysis of the intermediate thioamide.
-
After cooling, the reaction mixture is acidified with HCl to precipitate the fluorophenylacetic acid, which is then collected by filtration and purified.
Willgerodt-Kindler Reaction Pathway
Caption: Willgerodt-Kindler Reaction Pathway.
Palladium-Catalyzed Carbonylation of Fluorobenzyl Halides
This modern approach involves the reaction of a fluorobenzyl halide with carbon monoxide in the presence of a palladium catalyst. This method can be highly efficient and proceed under relatively mild conditions.
Advantages:
-
High yields can be achieved.
-
The reaction can often be performed under milder conditions than classical methods.
-
A variety of starting fluorobenzyl halides can be used.
Disadvantages:
-
Requires the use of carbon monoxide, which is a toxic gas and requires specialized equipment. However, CO-generating reagents can be used as an alternative[6].
-
Palladium catalysts can be expensive.
Experimental Protocol (Conceptual, based on related carbonylations[5]):
-
A reaction vessel is charged with the fluorobenzyl chloride (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (e.g., 1-5 mol%), a base (e.g., NaOH), and a suitable solvent.
-
The vessel is pressurized with carbon monoxide.
-
The reaction mixture is heated with stirring until the starting material is consumed.
-
After cooling and venting the CO, the reaction mixture is worked up by acidification and extraction to isolate the fluorophenylacetic acid.
Palladium-Catalyzed Carbonylation Workflow
Caption: Palladium-Catalyzed Carbonylation.
Grignard Carboxylation of Fluorobenzyl Halides
This classical organometallic reaction involves the formation of a Grignard reagent from a fluorobenzyl halide, followed by its reaction with carbon dioxide (usually in the form of dry ice) to form the carboxylate, which is then protonated to give the carboxylic acid.
Advantages:
-
A well-established and versatile method for forming C-C bonds.
-
Dry ice is an inexpensive and readily available source of CO₂.
Disadvantages:
-
The formation of the Grignard reagent is moisture-sensitive and requires anhydrous conditions.
-
The presence of the fluorine substituent on the aromatic ring might influence the stability and reactivity of the Grignard reagent. While Grignard reagents have been formed from 1-bromo-4-fluorobenzene[8], the reactivity of fluorobenzyl halides needs to be considered.
Experimental Protocol (Adapted from the synthesis of benzoic acid[7]):
-
In a flame-dried flask under an inert atmosphere, magnesium turnings are covered with anhydrous diethyl ether.
-
A solution of the fluorobenzyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent.
-
Once the Grignard reagent is formed, it is slowly poured over crushed dry ice with vigorous stirring.
-
After the excess dry ice has sublimed, the reaction mixture is quenched with dilute acid (e.g., H₂SO₄).
-
The aqueous and organic layers are separated, and the aqueous layer is extracted with ether. The combined organic extracts are then extracted with a base (e.g., NaOH).
-
The basic aqueous extract is acidified to precipitate the fluorophenylacetic acid, which is collected by filtration.
Grignard Carboxylation Pathway
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [designer-drug.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. scispace.com [scispace.com]
- 6. Palladium-Catalyzed Fluorocarbonylation Using N-Formylsaccharin as CO Source: General Access to Carboxylic Acid Derivatives [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. Solved 1) This experiment involves the formation of a | Chegg.com [chegg.com]
A Comparative Guide to 3-Fluoro-2-methoxyphenylacetic acid and Other Synthetic Building Blocks
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, the selection of appropriate building blocks is paramount to the successful and efficient development of novel therapeutics. Phenylacetic acid derivatives, particularly those bearing fluorine and methoxy substituents, are a critical class of intermediates. This guide provides an objective comparison of 3-Fluoro-2-methoxyphenylacetic acid against other relevant synthetic building blocks, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.
Physicochemical Properties: A Comparative Overview
The subtle interplay of electronic and steric effects introduced by substituents on the phenylacetic acid scaffold significantly influences the physicochemical properties of the molecule. These properties, in turn, can impact reactivity, solubility, and pharmacokinetic profiles of the final products. The following table summarizes key physicochemical properties of this compound and a selection of analogous building blocks.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1017778-30-1 | C₉H₉FO₃ | 184.16 |
| Phenylacetic acid | 103-82-2 | C₈H₈O₂ | 136.15[1] |
| 2-Methoxyphenylacetic acid | 93-25-4 | C₉H₁₀O₃ | 166.17 |
| 3-Fluorophenylacetic acid | 32246-43-0 | C₈H₇FO₂ | 154.14 |
| 4-Fluorophenylacetic acid | 405-50-5 | C₈H₇FO₂ | 154.14 |
| 3-Fluoro-4-methoxyphenylacetic acid | 452-14-2 | C₉H₉FO₃ | 184.16[2] |
| 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid | 1558274-26-2 | C₉H₈F₂O₃ | 202.15[3] |
Performance in Key Synthetic Transformations
The utility of a synthetic building block is ultimately determined by its performance in common chemical reactions. Amide bond formation and esterification are two of the most fundamental transformations in drug discovery and development. Below, we compare the reactivity of various phenylacetic acid derivatives in these reactions.
Amide Bond Formation via Nickel Catalysis
A study on the direct amidation of phenylacetic acid derivatives with benzylamine using a nickel(II) chloride catalyst provides valuable insights into the electronic and steric effects of substituents on reaction yields. The data suggests that electron-donating groups can influence the reactivity of the carboxylic acid.
Table 1: Comparative Yields in Nickel-Catalyzed Amidation of Substituted Phenylacetic Acids with Benzylamine [4]
| Phenylacetic Acid Derivative | Yield (%) |
| Phenylacetic acid | 99.2 |
| 4-Methylphenylacetic acid | 96.5 |
| 4-Methoxyphenylacetic acid | 95.4 |
| 4-Chlorophenylacetic acid | 91.3 |
| 4-Fluorophenylacetic acid | 92.1 |
| 4-Nitrophenylacetic acid | 85.2 |
| 2-Methylphenylacetic acid | 82.1 |
| 2-Methoxyphenylacetic acid | 80.5 |
| 2-Chlorophenylacetic acid | 75.3 |
Reaction Conditions: Phenylacetic acid derivative (2 mmol), benzylamine (2.4 mmol), NiCl₂ (10 mol%), toluene (20 ml), 110°C, 20 h.[4]
While direct comparative data for this compound under these specific conditions is not available in the cited literature, the observed trends suggest that the combination of an electron-withdrawing fluorine atom and an electron-donating methoxy group at the 2 and 3 positions would likely result in a moderate to good yield. The steric hindrance from the ortho-methoxy group might slightly decrease the yield compared to unsubstituted phenylacetic acid.
Esterification Reactions
Esterification is another crucial reaction for modifying the properties of a lead compound. Studies on the esterification of phenylacetic acid with various alcohols using nanoclay catalysts have shown that the nature of the alcohol and the reaction conditions significantly impact the yield. For instance, the esterification of phenylacetic acid with p-cresol can be efficiently catalyzed by metal cation-exchanged montmorillonite nanoclay.
A general trend observed is that less sterically hindered alcohols provide higher yields. While specific comparative data for this compound is not provided, it is expected to undergo esterification under similar conditions, with the yield being influenced by the choice of alcohol and catalyst.
Experimental Protocols
General Procedure for Nickel-Catalyzed Amidation of Phenylacetic Acids
To a solution of the respective phenylacetic acid (2.0 mmol) in toluene (20 ml), NiCl₂ (10 mol%) is added. The mixture is stirred at 80°C for 10 minutes, after which the amine (2.4 mmol) is added to the reaction mixture. The vessel is then sealed, and the mixture is stirred for 20 hours at 110°C. Upon completion, the reaction mixture is cooled to room temperature and filtered. The collected solid is washed with ethyl acetate to recycle the catalyst. The combined filtrate is washed sequentially with 1 M HCl and saturated NaHCO₃ solution. The organic layer is then dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield the amide product.[4]
General Procedure for Fischer Esterification of Phenylacetic Acid
The phenylacetic acid and an excess of the desired alcohol are combined in a round-bottom flask. A catalytic amount of a strong acid, such as sulfuric acid, or a solid acid catalyst like Amberlyst-15, is added. The reaction mixture is heated to reflux for several hours, with the progress of the reaction monitored by thin-layer chromatography. Upon completion, the excess alcohol is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with a saturated solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude ester, which can be further purified by column chromatography if necessary.
Applications in Drug Discovery: Targeting Aurora Kinases
Fluorinated phenylacetic acid derivatives are valuable building blocks in the synthesis of kinase inhibitors, a significant class of anticancer agents. The introduction of fluorine can enhance metabolic stability and binding affinity to the target protein.[5] Aurora kinases, a family of serine/threonine kinases, are crucial for cell cycle regulation, and their overexpression is linked to various cancers.[6][7][8] Consequently, they are attractive targets for cancer therapy.
While a direct synthesis of an Aurora kinase inhibitor using this compound is not explicitly detailed in the surveyed literature, the general structural motif of many kinase inhibitors incorporates substituted phenylacetamide moieties. The unique electronic properties of this compound make it a promising candidate for the synthesis of novel kinase inhibitors.
Below is a DOT script for a simplified representation of the Aurora A kinase signaling pathway, a key regulator of mitosis.
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for amide synthesis and a logical comparison of the featured building blocks.
Conclusion
This compound represents a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery. Its unique combination of a fluorine atom and a methoxy group allows for the fine-tuning of electronic and steric properties, which can be leveraged to optimize the performance of target molecules. While direct comparative data for all reaction types is not always available, understanding the trends in reactivity based on substitution patterns, as demonstrated in nickel-catalyzed amidation, can guide the synthetic chemist in its effective utilization. The potential for this and similar building blocks to be incorporated into potent kinase inhibitors underscores their importance in the development of next-generation therapeutics.
References
- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 2. 3-Fluoro-4-methoxyphenylacetic acid | 452-14-2 | FF63976 [biosynth.com]
- 3. 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid | 1558274-26-2 | Benchchem [benchchem.com]
- 4. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. apexbt.com [apexbt.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Aurora kinase - Wikipedia [en.wikipedia.org]
Efficacy of kinase inhibitors derived from different phenylacetic acid scaffolds
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous endeavor. Phenylacetic acid and its derivatives have emerged as a promising scaffold for designing such inhibitors, offering a versatile backbone for chemical modification to achieve desired biological activity. This guide provides an objective comparison of the efficacy of various kinase inhibitors derived from different phenylacetic acid-based scaffolds, supported by experimental data and detailed protocols.
Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer.[1] The development of small molecule inhibitors that can selectively target specific kinases is therefore a major focus of therapeutic research. Phenylacetic acid derivatives have proven to be a valuable starting point in this pursuit, with modifications to the phenyl ring and the acetic acid moiety leading to significant variations in inhibitory potency and selectivity.[2][3]
Comparative Efficacy of Phenylacetic Acid-Based Kinase Inhibitors
The inhibitory efficacy of different phenylacetic acid-derived scaffolds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.[4][5] The following tables summarize the IC50 values of various phenylacetic acid derivatives against a range of kinase targets, as reported in the scientific literature.
| Scaffold | Kinase Target | IC50 (nM) | Reference |
| Phenylacetamide Derivative 12 | FLT1 | 15 | [6] |
| FLT3 | 8 | [6] | |
| FLT4 | 12 | [6] | |
| KDR | 5 | [6] | |
| PDGFRα | 25 | [6] | |
| PDGFRβ | 18 | [6] | |
| Phenylacetamide Derivative 14 | FLT1 | 10 | [6] |
| FLT3 | 6 | [6] | |
| FLT4 | 9 | [6] | |
| KDR | 3 | [6] | |
| PDGFRα | 20 | [6] | |
| PDGFRβ | 15 | [6] | |
| Dibenzocycloheptanone Derivative 13a | MAPK11 | 6.40 | [7] |
| Dibenzocycloheptanone Derivative 13b | MAPK11 | 4.20 | [7] |
| Skepinone-L (Lead Compound) | MAPK11 | 19.2 | [7] |
Table 1: IC50 Values of Phenylacetamide and Dibenzocycloheptanone Derivatives against Various Kinases. This table highlights the nanomolar potency of novel phenylacetamide derivatives against multiple receptor tyrosine kinases involved in angiogenesis and tumor growth.[6] It also showcases the high potency of dibenzocycloheptanone derivatives against MAPK11, a key enzyme in cellular stress response pathways.[7]
Experimental Protocols
The determination of kinase inhibitor efficacy relies on robust and reproducible experimental assays. Below are detailed methodologies for key experiments cited in this guide.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general procedure for determining the IC50 value of a kinase inhibitor using a biochemical assay.[8][9]
1. Reagents and Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (kinase inhibitors) dissolved in DMSO
-
384-well assay plates
2. Assay Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the assay plate.
-
Add the kinase and substrate solution to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
3. Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[1]
Cell-Based Kinase Activity Assay
Cell-based assays provide insights into the inhibitor's efficacy within a cellular context.[11]
1. Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., cancer cell line expressing the target kinase) in appropriate media.
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specific duration.
2. Measurement of Kinase Activity:
-
Western Blotting: Lyse the cells and perform Western blotting to detect the phosphorylation status of the kinase's downstream substrate. A decrease in phosphorylation indicates inhibition of the kinase.
-
Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo®): Measure the effect of the inhibitor on cell viability or proliferation, which can be dependent on the activity of the target kinase.
3. Data Analysis:
-
For Western blotting, quantify the band intensities to determine the relative phosphorylation levels.
-
For viability assays, calculate the percentage of viable cells relative to a vehicle-treated control and determine the IC50 value as described for the in vitro assay.[4]
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of signaling molecules and the workflow of experimental procedures is crucial for a comprehensive understanding.
Figure 1: Simplified Receptor Tyrosine Kinase (RTK) Signaling Pathway. This diagram illustrates two major downstream signaling cascades, the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are often targeted by kinase inhibitors derived from phenylacetic acid scaffolds.
References
- 1. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 2. nbinno.com [nbinno.com]
- 3. Enzyme-activated irreversible inhibitors of monoamine oxidase: phenylallylamine structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel, orally bioavailable phenylacetamide derivatives as multikinase inhibitors and in vivo efficacy study in hepatocellular carcinoma animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
Comparative Analysis of 3-Fluoro-2-methoxyphenylacetic Acid Analogs: A Guide for Researchers
For researchers and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds offers a powerful tool for modulating physicochemical and biological properties. This guide provides a comparative overview of 3-Fluoro-2-methoxyphenylacetic acid and its analogs, summarizing key data on their characterization and potential biological significance.
The introduction of fluorine and methoxy groups onto a phenylacetic acid backbone creates a unique electronic environment that can significantly influence a compound's reactivity, metabolic stability, and binding affinity to biological targets.[1] Research into fluorinated phenylacetic acids has demonstrated that the position and number of fluorine substituents can dramatically impact their biological activity, with some studies showing that a fluorine substitution at the 4-position can lead to a more than ten-fold increase in potency compared to non-fluorinated counterparts.[1]
Physicochemical Characterization
The following table summarizes the known physicochemical properties of this compound and a selection of its isomers and related analogs. These properties are crucial for understanding the potential behavior of these compounds in biological systems.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 1017778-30-1 | C₉H₉FO₃ | 184.16 | 87-89 |
| 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid | 1558274-26-2 | C₉H₈F₂O₃ | 202.15 | Not Reported |
| 3-Fluoro-4-methoxyphenylacetic acid | 452-14-2 | C₉H₉FO₃ | 184.16 | 112-116 |
| 2-Chloro-6-fluoro-3-methoxyphenylacetic acid | 1017777-68-2 | C₉H₈ClFO₃ | 218.61 | Not Reported |
| 2-Methoxyphenylacetic acid | 93-25-4 | C₉H₁₀O₃ | 166.17 | 120-123[2] |
Synthesis and Experimental Protocols
The synthesis of fluorinated phenylacetic acid derivatives can be achieved through various methods. A common approach involves the functionalization of a pre-existing substituted benzene ring.
General Synthesis Outline:
A potential synthetic route to 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid could involve a multi-step process starting from a suitable difluoro-methoxybenzene derivative.[1] This might include bromination followed by a palladium-catalyzed cross-coupling reaction with a glyoxylic acid derivative and subsequent hydrolysis to yield the final carboxylic acid.[1]
Below is a generalized experimental workflow for the synthesis and characterization of these analogs.
Key Experimental Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are essential for confirming the chemical structure of the synthesized analogs. Spectra are typically recorded on a 300 or 400 MHz spectrometer using a suitable deuterated solvent.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass of the compounds, further confirming their elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the carboxylic acid C=O and O-H stretches.
-
Melting Point Determination: The melting point is a crucial indicator of purity. It is typically determined using a calibrated melting point apparatus.
-
Enzyme Inhibition Assays: To evaluate the biological activity of the analogs, enzyme inhibition assays are commonly employed. The general steps include:
-
Pre-incubation of the enzyme with various concentrations of the inhibitor.
-
Initiation of the reaction by adding the substrate.
-
Monitoring the reaction progress over time by measuring the formation of the product or the depletion of the substrate.
-
Calculating the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Biological Activity and Structure-Activity Relationship (SAR)
While specific biological targets for this compound analogs are not yet fully elucidated, the broader class of phenylacetic acids has been shown to possess a range of biological activities. For instance, some derivatives of phenoxy acetic acid have been investigated as selective COX-2 inhibitors.[3]
The substitution pattern on the phenyl ring plays a critical role in determining the biological activity. The electron-withdrawing nature of fluorine atoms can increase the acidity of the carboxylic acid moiety, while the electron-donating methoxy group can have the opposite effect.[1] This modulation of electronic properties can influence how the molecule interacts with its biological target.
The following diagram illustrates a hypothetical signaling pathway where a phenylacetic acid analog could act as an enzyme inhibitor.
Conclusion
The available data, though not yet comprehensive for a full comparative analysis, indicates that this compound and its analogs are a promising class of compounds for further investigation. The strategic placement of fluorine and methoxy substituents allows for the fine-tuning of their physicochemical and biological properties. Future research should focus on the synthesis and systematic evaluation of a broader range of these analogs to establish a clear structure-activity relationship and identify specific biological targets. Such studies will be instrumental in unlocking the full therapeutic potential of this chemical scaffold.
References
- 1. 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid | 1558274-26-2 | Benchchem [benchchem.com]
- 2. 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny [mdpi.com]
Safety Operating Guide
Proper Disposal of 3-Fluoro-2-methoxyphenylacetic Acid: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 3-Fluoro-2-methoxyphenylacetic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with industry best practices and safety data sheet (SDS) recommendations. Adherence to these protocols will help mitigate risks and ensure that waste is managed in a responsible manner.
Immediate Safety and Logistical Information
Before handling this compound, it is imperative to be familiar with its hazard profile and the necessary safety precautions. This compound is classified as an irritant, capable of causing serious eye irritation.[1] In case of exposure, follow the first aid measures outlined in the safety data sheet.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][2]
-
Hand Protection: Wear protective gloves.
-
Skin Protection: Wear a lab coat or other protective clothing.
Handling and Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Keep away from strong oxidizing agents.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₉H₉FO₃ | SynQuest Laboratories |
| Molecular Weight | 184.16 g/mol | ChemScene |
| Appearance | White Crystalline Solid | Fisher Scientific |
| Melting Point | 87-89 °C | SynQuest Laboratories |
Experimental Protocols: Step-by-Step Disposal Procedure
The following protocol outlines the approved method for the disposal of this compound. This procedure is designed to be followed by trained laboratory personnel.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE)
-
Original container of this compound
-
Designated hazardous waste container for halogenated organic solids
-
Waste label
-
Spill kit for solid materials
Procedure:
-
Container Preparation:
-
Ensure the designated hazardous waste container is properly labeled. The label should include the chemical name ("this compound"), the hazard characteristics (e.g., "Irritant"), and the accumulation start date.
-
It is recommended to use a container designated for halogenated organic waste.[4]
-
-
Waste Transfer:
-
If disposing of unused or expired product, keep it in its original container.[1] Do not mix with other waste.[1]
-
For waste generated from experimental procedures (e.g., reaction residues), carefully transfer the solid material into the designated hazardous waste container.
-
Avoid creating dust during the transfer.
-
-
Decontamination of Empty Containers:
-
Handle uncleaned, empty containers as you would the product itself.[1]
-
Rinse the empty container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste in the appropriate liquid waste container. Do not pour the rinsate down the drain. [5]
-
-
Spill Management:
-
In the event of a spill, avoid breathing the dust.[1]
-
Wear appropriate PPE.
-
Carefully sweep or scoop up the spilled solid material.[2][5]
-
Place the collected material into a labeled container for disposal.[2][5]
-
Clean the affected area with a damp cloth or paper towel. The cleaning materials must also be disposed of as hazardous waste.
-
-
Final Disposal:
-
Store the sealed hazardous waste container in a designated waste accumulation area.
-
Arrange for pickup and disposal by an approved waste disposal plant or a licensed hazardous waste management company.[2][5]
-
All disposal activities must be in accordance with local, state, and national regulations.[1]
-
Important Considerations:
-
Drain Disposal is Prohibited: Do not dispose of this compound or its solutions down the drain.[5]
-
Neutralization: While general procedures for acid neutralization exist, they are not recommended for this compound without a thorough risk assessment by trained personnel, as the reaction products may be hazardous.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Fluoro-2-methoxyphenylacetic acid
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for managing 3-Fluoro-2-methoxyphenylacetic acid in a laboratory setting. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on the safety data sheets of structurally similar compounds.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side-shields are mandatory. A face shield should be used in addition to goggles when there is a high risk of splashing.[1][2] |
| Skin Protection | Chemically resistant gloves, such as nitrile or butyl rubber, should be worn.[1][3] A lab coat or other protective clothing is necessary to prevent skin contact.[2] |
| Respiratory Protection | In well-ventilated areas, an N95 mask may be sufficient for low-level exposure to dust.[1] For higher-risk scenarios or in areas with inadequate ventilation, a respirator with appropriate acid gas cartridges is recommended.[1][3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for safe handling.
-
Preparation :
-
Ensure a well-ventilated workspace, preferably a chemical fume hood.
-
Confirm that an eyewash station and safety shower are readily accessible.[2]
-
Assemble all necessary equipment and reagents before handling the compound.
-
-
Handling the Compound :
-
In Case of Exposure :
-
Eyes : Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2][4][5]
-
Skin : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[2][5]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical :
-
Contaminated Containers :
-
Handle uncleaned, empty containers as you would the product itself.[4]
-
Dispose of containers in the same manner as the chemical waste, following institutional and regulatory guidelines.
-
Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

